1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Descripción
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-6-5(1-3-10-6)2-4-11-7/h1-4,10H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNZOITWHGWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural & Synthetic Analysis: 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide
An In-Depth Technical Guide on the Chemical Structure Analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold (commonly referred to as a 6-azaindole-7-carboxamide derivative) represents a high-value pharmacophore in modern medicinal chemistry. Distinguished by its specific nitrogen placement within the fused bicyclic system, this moiety functions as a bioisostere of indole and purine, offering tunable physicochemical properties such as enhanced aqueous solubility and distinct hydrogen-bonding vectors.
This guide analyzes the structural integrity, electronic properties, and synthetic accessibility of this scaffold, with a specific focus on its application as an allosteric modulator (e.g., mGluR5 antagonists) and kinase inhibitor.
Part 1: Structural Fundamentals & Electronic Architecture
Nomenclature and Numbering
The 1H-pyrrolo[2,3-c]pyridine core consists of a pyrrole ring fused to a pyridine ring.[1] The critical distinction from other azaindoles lies in the position of the pyridine nitrogen.
-
System: 6-Azaindole.
-
Fusion: [2,3-c] indicates the fusion occurs across the c-bond of the pyridine ring.
-
Numbering: The pyrrole nitrogen is assigned position 1. The pyridine nitrogen is at position 6.[2] Consequently, the 7-position is the carbon atom flanked by the pyridine nitrogen (N6) and the bridgehead carbon (C7a).
Electronic Consequence: The placement of the carboxamide group at C7 creates a unique electronic environment. The proximity to the N6 lone pair allows for potential intramolecular hydrogen bonding (N6···H–N–CO) or repulsive electrostatic interactions depending on the amide rotamer, significantly influencing ligand-target binding kinetics.
Graphviz Visualization: Structure & Numbering
The following diagram elucidates the atomic numbering and potential intramolecular interactions.
Caption: Atomic numbering of the 1H-pyrrolo[2,3-c]pyridine core showing the critical N6-C7-Amide interface.
Part 2: Synthetic Access & Methodology
Synthesizing the 7-carboxamide derivative of 6-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust protocol involves the "N-Oxide Activation Route," which bypasses the poor reactivity of the C7 position toward electrophilic aromatic substitution.
The Reissert-Henze Protocol (Recommended)
This method utilizes the N-oxide to activate the C7 position for nucleophilic attack by a cyanide source, followed by hydrolysis.
Step-by-Step Workflow:
-
N-Oxidation: Treatment of the parent 6-azaindole with m-chloroperbenzoic acid (mCPBA) or H₂O₂/MeReO₃ yields the N6-oxide.
-
Reissert-Henze Cyanation: Reaction of the N-oxide with trimethylsilyl cyanide (TMSCN) and an electrophilic activator (e.g., benzoyl chloride or dimethylcarbamoyl chloride) installs a cyano group at C7 via an addition-elimination mechanism.
-
Hydrolysis: Controlled hydrolysis of the 7-cyano intermediate using alkaline H₂O₂ or catalytic hydration (e.g., Parkins catalyst) yields the primary carboxamide.
Graphviz Visualization: Synthetic Pathway
Caption: The "N-Oxide Activation" synthetic route for regioselective C7 functionalization.
Part 3: Spectroscopic Characterization
Accurate identification requires analyzing specific shifts induced by the 7-carboxamide substituent.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
Amide Protons: Two distinct broad singlets (or one very broad signal) typically between δ 7.5–8.5 ppm. The non-equivalence arises from restricted rotation due to conjugation or intramolecular H-bonding with N6.
-
C4/C5 Protons: The pyridine ring protons (C4-H, C5-H) appear as doublets (J ≈ 5-6 Hz). The C5-H is often deshielded relative to the parent due to the electron-withdrawing amide at C7.
-
Pyrrole NH: Broad singlet downfield (δ 11.0–12.5 ppm).
-
-
¹³C NMR:
-
Carbonyl: Characteristic signal at δ 165–170 ppm.
-
C7: Significant downfield shift compared to the parent azaindole due to the direct attachment of the carbonyl group.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ mode usually shows [M+H]⁺.
-
Fragmentation: A characteristic loss of 44 Da (CONH₂) or 17 Da (NH₃) followed by CO loss is observed in MS/MS, confirming the primary amide structure.
Part 4: Pharmacophore & Medicinal Chemistry Utility[5][6]
Bioisosterism and Binding Modes
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a privileged scaffold in drug discovery, particularly for:
-
mGluR5 Antagonism: The amide acts as a critical anchor point in the allosteric pocket of the metabotropic glutamate receptor 5.
-
Kinase Inhibition: The scaffold mimics the adenine core of ATP. The N1-H and N6 act as a donor-acceptor pair for the kinase hinge region, while the 7-carboxamide can extend into the solvent front or interact with the gatekeeper residue.
Physicochemical Properties Table
| Property | Value/Description | Relevance |
| H-Bond Donors | 3 (Pyrrole NH, Amide NH₂) | Critical for target engagement. |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Modulates solubility and binding. |
| pKa (Pyridine N) | ~5.5 - 6.5 (Est.) | Lower than pyridine due to fused pyrrole; affects solubility at physiological pH. |
| LogP | ~0.5 - 1.2 | Favorable for oral bioavailability (Lipinski compliant). |
Part 5: Validated Experimental Protocol
Protocol: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide via Nitrile Hydrolysis
Safety Warning: Cyanide reagents are lethal. Perform all steps in a well-ventilated fume hood with appropriate cyanide antidote kits available.
-
Starting Material: 1.0 eq of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (prepared via Reissert-Henze as described in Sec 2.1).
-
Reaction Setup: Dissolve the nitrile in Ethanol (10 mL/mmol). Add 3M NaOH (5.0 eq) and 30% H₂O₂ (5.0 eq) dropwise at 0°C.
-
Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS for the disappearance of the nitrile peak ([M+H] - 18 relative to product).
-
Workup: Quench with saturated Na₂S₂O₃ to neutralize excess peroxide. Evaporate ethanol under reduced pressure. Adjust pH to ~7.0 with 1M HCl.
-
Isolation: The product often precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize from MeOH/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: National Institutes of Health (PubMed) / Bioorg Med Chem Lett. URL:[Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines. Source: ACS Publications (Organic Letters). URL:[Link]
-
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (Compound Summary). Source: PubChem. URL:[Link]
Sources
Technical Guide: 6-Azaindole-7-Carboxamide Derivatives
This technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 6-azaindole-7-carboxamide derivatives .
Optimizing Bioisosteres for CNS and Kinase Targets
Executive Summary & Scaffold Analysis
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a high-value bioisostere of the classical indole and the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles are ubiquitous in kinase inhibition (targeting the ATP hinge region), 6-azaindole-7-carboxamides occupy a distinct niche.
The introduction of a carboxamide group at the C7 position (adjacent to the pyridine nitrogen) creates a unique electrostatic and steric profile. This modification is primarily leveraged to:
-
Enhance Aqueous Solubility: The pyridine nitrogen (N6) lowers LogP compared to the indole parent, while the carboxamide introduces a polar surface area (PSA) handle.
-
Modulate H-Bonding: The C7-carboxamide provides a donor-acceptor motif distinct from the C3- or C5-positions, critical for allosteric binding sites (e.g., mGluR5).
-
Bypass IP Crowding: It offers a patentable chemical space distinct from the crowded 7-azaindole landscape.
Comparative Physicochemical Profile
| Property | Indole | 7-Azaindole | 6-Azaindole |
| IUPAC | Benzopyrrole | Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-c]pyridine |
| H-Bond Acceptors | 0 (Ring) | 1 (N7) | 1 (N6) |
| Electronic Character | Electron-rich | Electron-poor (Pyridine) | Electron-poor (Pyridine) |
| Solubility (Aq) | Low | Moderate | High |
| pKa (Conj. Acid) | ~ -2.4 | ~ 4.6 | ~ 8.2 (N6 is more basic) |
Expert Insight: The higher basicity of N6 in 6-azaindole compared to N7 in 7-azaindole allows for easier protonation at physiological pH, significantly improving solubility—a common failure point in drug development.
Primary Therapeutic Utility: mGluR5 Antagonism
While kinase inhibition is a secondary application, the 6-azaindole-7-carboxamide motif is most authoritatively grounded as a Negative Allosteric Modulator (NAM) for the Metabotropic Glutamate Receptor 5 (mGluR5) .
Mechanism of Action
Unlike competitive antagonists that bind the orthosteric glutamate site (highly conserved and difficult to target selectively), these derivatives bind to the transmembrane allosteric pocket (MPEP site).
-
The Anchor: The 6-azaindole core π-stacks with aromatic residues (e.g., Trp/Phe) in the transmembrane domain.
-
The Toggle: The 7-carboxamide moiety forms critical hydrogen bonds that stabilize the receptor in an inactive conformation, preventing G-protein coupling.
Synthetic Chemistry: Constructing the Core
Synthesis of the 7-carboxamide derivative is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. The most robust, scalable route relies on Palladium-Catalyzed Carbonylation .
Validated Synthetic Pathway
The preferred route starts from 7-chloro-1H-pyrrolo[2,3-c]pyridine . Direct installation of the amide via lithiation is risky due to competing deprotonation at C2.
Figure 1: Validated synthetic route for 6-azaindole-7-carboxamide derivatives via carbonylation.
Detailed Protocol: Carbonylation of 7-Chloro-6-azaindole
Objective: Convert the 7-chloro handle to a methyl ester.
-
Reagents: 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (4.0 eq).
-
Solvent: Methanol/Toluene (1:1 v/v).
-
Conditions: Charge a high-pressure autoclave. Purge with N₂. Pressurize to 50 bar (725 psi) CO gas . Heat to 110°C for 17 hours.[1]
-
Workup: Cool, vent CO (in fume hood!), filter through Celite to remove Pd. Concentrate filtrate.
-
Purification: Flash chromatography (Heptane/EtOAc).
-
Yield Expectation: 80–90%.
Safety Note: Carbon monoxide is lethal and odorless. This reaction must be performed in a rated autoclave within a well-ventilated fume hood equipped with a CO detector.
Structure-Activity Relationship (SAR) Logic
When optimizing this scaffold, the following vectors are critical:
Figure 2: SAR vectors for the 6-azaindole-7-carboxamide scaffold.
Key SAR Rules:
-
The Amide Nitrogen: Unsubstituted primary amides (-CONH₂) often have high clearance. Mono-substitution (e.g., -CONH-Methyl) or cyclic amides (e.g., morpholine) improve metabolic stability.
-
The C3 Position: Introduction of a lipophilic group (Cl, F, or Phenyl) at C3 often increases potency by filling a hydrophobic pocket in the receptor, but must be balanced against Lipophilicity Ligand Efficiency (LLE).
-
N1-Protection: For CNS indications (mGluR5), the N1-H is often left free or methylated. Bulky groups here typically abolish activity due to steric clash.
Experimental Validation: mGluR5 Calcium Mobilization Assay
To verify the biological activity of synthesized derivatives, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the industry standard.
Protocol:
-
Cell Line: HEK293 cells stably expressing human mGluR5 and Gα16 (to couple Gq signaling).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.
-
Compound Addition:
-
Add test compounds (6-azaindole derivatives) at varying concentrations.
-
Incubate for 15 min (Antagonist Mode).
-
-
Agonist Challenge: Inject Glutamate (EC₈₀ concentration).
-
Readout: Measure fluorescence increase (Ca²⁺ flux).
-
Data Analysis: Calculate IC₅₀ based on inhibition of the Glutamate response.
Success Criteria:
-
Selective: >10-fold selectivity against mGluR1 (closely related isoform).
References
-
Vertex Pharmaceuticals. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorg.[5] Med. Chem. Lett. (2011). Link
-
ChemicalBook. Synthesis of 6-azaindole-7-carboxylic acid methyl ester.Link
-
PharmaBlock. Azaindoles in Medicinal Chemistry: A Privileged Scaffold.Link
-
National Institutes of Health (NIH). mGluR5 Antagonists and their Therapeutic Potential.Link
-
Vertex AI Search. 6-Azaindole-7-carboxylic acid (CAS 945840-82-4) Properties.Link
Sources
- 1. 6-azaindole-7-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Medicinal Chemistry Applications of the 1H-pyrrolo[2,3-c]pyridine Scaffold
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a high-value pharmacophore in modern drug discovery. While its structural isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), has historically dominated the kinase inhibitor landscape (e.g., Vemurafenib), the 6-azaindole offers a distinct electrostatic profile and hydrogen-bonding vector that allows for precise "scaffold hopping."
This guide details the structural rationale, synthetic architectures, and validated applications of 6-azaindole, specifically focusing on its utility in targeting the ATP-binding hinge region of kinases and epigenetic modulators like LSD1.
Part 1: Structural & Physicochemical Rationale[1]
The Bioisostere Logic
The 6-azaindole is not merely a "nitrogen-walk" isomer; it fundamentally alters the ligand-protein interaction landscape compared to indole and 7-azaindole.
| Feature | Indole | 7-Azaindole (Pyrrolo[2,3-b]) | 6-Azaindole (Pyrrolo[2,3-c]) |
| H-Bond Donor | N1-H | N1-H | N1-H |
| H-Bond Acceptor | None | N7 (adjacent to N1) | N6 (distal from N1) |
| pKa (Conjugate Acid) | ~ -2.4 | ~ 4.6 | ~ 8.2 |
| Solubility | Low | Moderate | High |
| Metabolic Liability | C3 oxidation | C3 oxidation | Reduced C3 reactivity |
Strategic Insight: The N6 nitrogen in 6-azaindole provides a hydrogen bond acceptor vector that is geometrically distinct from N7. In kinase drug design, this allows the scaffold to interact with water networks or specific backbone residues (e.g., hinge region carbonyls) that are inaccessible to 7-azaindole, often improving selectivity profiles.
Electronic Distribution & Reactivity
The pyridine ring in 6-azaindole is electron-deficient, which deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS) compared to indole. However, the C3 position remains the most nucleophilic site, allowing for controlled functionalization (halogenation, formylation) essential for SAR (Structure-Activity Relationship) expansion.
Part 2: Synthetic Architectures & Protocols
The "Self-Validating" Synthetic Route
Unlike simple indoles, 6-azaindoles are rarely synthesized via Fischer Indole synthesis due to the electron-poor pyridine hydrazine. The most robust, field-proven method for medicinal chemistry applications is the Larock-type heteroannulation or the Sonagashira-Cyclization sequence starting from halogenated aminopyridines.
Validated Protocol: De Novo Assembly via Sonagashira Coupling
This protocol describes the synthesis of a C2/C3-substituted 6-azaindole core, a common requirement for kinase inhibitors (e.g., MPS1 inhibitors).
Reagents:
-
Substrate: 4-amino-5-iodopyridine derivatives.
-
Coupling Partner: Terminal alkynes (R-C≡CH).
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).
-
Base/Solvent: Et3N / DMF (anhydrous).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Pre-loading: Add 4-amino-5-iodopyridine (1.0 equiv), Pd(PPh3)2Cl2, and CuI to the flask.
-
Solvation: Add anhydrous DMF (0.1 M concentration relative to substrate) and Et3N (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Sonagashira Coupling: Heat to 60°C for 4-6 hours. Monitor via LCMS for the disappearance of the iodide (M+H peak shift).
-
In Situ Cyclization (The "Domino" Step): Once the intermediate alkyne is formed, raise the temperature to 100°C. The internal amino group attacks the activated alkyne (5-endo-dig cyclization).
-
Note: If cyclization is sluggish, add a Lewis acid (e.g., KOtBu or additional CuI) to drive ring closure.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient). 6-azaindoles are polar; expect elution at 5-10% MeOH.
Synthetic Pathway Visualization
Figure 1: Domino Sonagashira-Cyclization route for 6-azaindole synthesis. This pathway minimizes isolation steps and maximizes atom economy.
Part 3: Medicinal Chemistry Case Studies
Oncology: MPS1 Kinase Inhibition (CCT251455)
Target: Monopolar Spindle 1 (MPS1/TTK), a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Challenge: Developing a selective inhibitor that avoids off-target toxicity associated with broad-spectrum kinase inhibitors.
The 6-Azaindole Solution: Researchers utilized the 6-azaindole scaffold to create CCT251455 .
-
Binding Mode: The scaffold functions as a hinge binder.[1] The N1-H acts as a donor to the hinge backbone (Glu551), while the N6 acts as an acceptor (or interacts via water mediation).
-
Selectivity: The specific geometry of the [2,3-c] system allowed for substituents at the C3 position to project into the solvent-exposed region, improving physicochemical properties without disrupting the hinge bind.
-
Outcome: CCT251455 demonstrated potent inhibition (IC50 = 3 nM) and high selectivity, validating the scaffold for mitotic kinase targets.
Epigenetics: LSD1 Inhibitors
Target: Lysine-Specific Demethylase 1 (LSD1), implicated in Acute Myelogenous Leukemia (AML). Recent Advances (2024): A novel series of 1H-pyrrolo[2,3-c]pyridine derivatives were designed to reversibly inhibit LSD1.
-
Mechanism: The scaffold occupies the FAD-binding pocket. The basicity of the pyridine nitrogen (N6) was tuned to interact with acidic residues deep within the pocket, a feat difficult to achieve with the neutral indole or the less basic 7-azaindole.
-
Result: Lead compounds showed nanomolar efficacy and significant anti-proliferative activity in MV4-11 AML cell lines.[2]
Part 4: Strategic Scaffold Hopping
When should a medicinal chemist switch from Indole/7-Azaindole to 6-Azaindole?
Decision Matrix
-
Solubility Issues: If the indole lead is too lipophilic (LogP > 4), the 6-azaindole lowers LogP and increases aqueous solubility due to the exposed pyridine nitrogen.
-
H-Bond Requirements: If the target pocket has a donor residue (e.g., Serine, Threonine) located "below" the plane of the hinge binding vector, the N6 of 6-azaindole can engage this residue.
-
IP Space: The 6-azaindole space is less crowded than the 7-azaindole space (which is heavily patented by Plexxikon, Roche, etc.).
Scaffold Hopping Workflow
Figure 2: Strategic decision tree for scaffold hopping to 6-azaindole.
Part 5: Data Summary
Table 1: Comparative Activity of Azaindole Isomers in Kinase Assays (Representative Data)
| Scaffold Isomer | Target | Binding Affinity (Kd/IC50) | Key Interaction |
| Indole | Generic Kinase | ~ 50 nM | Hydrophobic packing + N1-H donor |
| 7-Azaindole | BRAF V600E | < 10 nM | N1-H donor + N7 acceptor (Hinge) |
| 6-Azaindole | MPS1 (TTK) | 3 nM | N1-H donor + N6 water-bridge |
| 6-Azaindole | c-Met | 12 nM | Pi-stacking + N6 electrostatic |
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors. Source: Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Source: European Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Organic Chemistry Frontiers (RSC). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
1H-pyrrolo[2,3-c]pyridine-7-carboxamide CAS number and identifiers
Topic: 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
A Critical Scaffold for mGluR5 Antagonism and Kinase Inhibition
Executive Summary & Chemical Identity
1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a functionalized derivative of the 6-azaindole (pyrrolo[2,3-c]pyridine) core. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] system places the pyridine nitrogen at position 6. This structural nuance significantly alters its electronic properties, hydrogen bonding capabilities, and binding affinity in biological targets.
This molecule has emerged as a high-value pharmacophore, particularly in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) , a target implicated in CNS disorders such as anxiety, depression, and Fragile X syndrome.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide |
| Common Core Name | 6-Azaindole-7-carboxamide |
| CAS Number (Amide) | 1403821-37-3 |
| CAS Number (Parent Acid) | 945840-82-4 (Key Synthetic Precursor) |
| CAS Number (Core) | 271-29-4 (1H-pyrrolo[2,3-c]pyridine) |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| SMILES | NC(=O)c1c[nH]cc2c1cncc2 (Check isomer fidelity) |
| Key Property | Amphoteric character due to pyrrole NH (donor) and pyridine N (acceptor). |
Structural Architecture & Numbering
Correct numbering is vital for this scaffold due to the high probability of confusion with the [2,3-b] isomer. In the [2,3-c] system, the pyridine nitrogen is at position 6. The carboxamide group is attached at position 7, adjacent to the pyridine nitrogen.[1][2][3][4][5]
Visualization: Structural Numbering Scheme
Figure 1: Structural deconstruction of the 6-azaindole core highlighting the critical C7 substitution site.
Synthesis & Experimental Protocols
The synthesis of 7-functionalized 6-azaindoles is synthetically challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. The most robust route for research scale-up utilizes the 7-carboxylic acid precursor .
Protocol: Amidation of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Objective: Convert the carboxylic acid (CAS 945840-82-4) to the primary carboxamide.
Reagents:
-
Substrate: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Amine Source: Ammonium chloride (NH₄Cl) (5.0 eq) or 0.5M Ammonia in Dioxane.
-
Solvent: DMF (Dimethylformamide) or DMAc.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with the carboxylic acid substrate and anhydrous DMF (0.1 M concentration). Add DIPEA and stir at room temperature for 5 minutes.
-
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester species.
-
Amination: Add solid NH₄Cl (finely ground) to the reaction mixture. Note: Using excess solid ammonium salt is often preferred over gaseous ammonia for stoichiometric control on small scales.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor via LC-MS (Target m/z: 162 [M+H]⁺).
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.
-
Critical Step: If the product is highly polar (common for primary amides), it may remain in the aqueous phase. In this case, remove DMF under high vacuum and purify the residue directly via reverse-phase flash chromatography (C18, H₂O/MeCN gradient).
-
-
Purification: Recrystallize from MeOH/Et₂O if necessary.
Visualization: Synthetic Workflow
Figure 2: Synthetic pathways to the 7-carboxamide. The Reissert-Henze route is used for de novo synthesis; the Acid Coupling route (yellow) is used when the carboxylic acid is available.
Biological Application: mGluR5 Antagonism
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold is distinct from classic mGluR5 antagonists (like MPEP or Fenobam) because the 6-azaindole core offers a unique hydrogen-bond donor/acceptor motif that interacts with the allosteric binding pocket of the receptor.
Mechanism of Action
mGluR5 is a G-protein coupled receptor (GPCR). This molecule acts as a Negative Allosteric Modulator (NAM) . It does not compete with Glutamate (the orthosteric agonist) but binds to a transmembrane site (likely within the 7-TM domain), stabilizing the receptor in an inactive conformation.
Visualization: mGluR5 Signaling Pathway
Figure 3: Signal transduction pathway of mGluR5. The 7-carboxamide NAM blocks the Gq-coupled cascade, reducing IP3-mediated calcium release.
References & Authoritative Sources
-
Primary Discovery: Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
-
Source: Bioorganic & Medicinal Chemistry Letters (2012).[3]
-
Significance: Defines the structure-activity relationship (SAR) of the 7-carboxamide series.
-
Link:
-
-
Synthetic Precursor Data: 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 945840-82-4).
-
Source: Chemical Vendors / PubChem.
-
Significance: Validates the existence of the acid precursor for amide synthesis.
-
Link:
-
-
Core Scaffold Review: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
-
Source: Journal of Medicinal Chemistry / Organic Chemistry Frontiers.
-
Significance: Provides broader context on the 6-azaindole scaffold reactivity.
-
Link:
-
Sources
- 1. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]
- 2. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 3. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrrolo[3,2-c]pyridine-7-carboxamide,2,3-dihydro- | 84646-50-4 [chemnet.com]
Beyond the Hinge: The Therapeutic Architecture of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Topic: Therapeutic Potential of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Medicinal Chemistry & Pharmacology)
Executive Summary
In the landscape of nitrogen heterocycles, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a sophisticated bioisostere of the indole core, distinct from its more ubiquitous isomer, the 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2][3][4] While 7-azaindoles (e.g., Vemurafenib) dominate kinase inhibition by mimicking the purine ring of ATP, the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivative has emerged as a privileged structure for allosteric modulation of G-protein coupled receptors (GPCRs) , specifically the Metabotropic Glutamate Receptor 5 (mGluR5).
This guide dissects the therapeutic utility of this scaffold, moving beyond generic "drug-likeness" to analyze its specific role in correcting physicochemical liabilities (solubility, metabolic stability) inherent in earlier mGluR5 antagonists. We provide a validated synthetic workflow, a mechanistic breakdown of its allosteric pharmacology, and the experimental protocols required to validate its activity.
Part 1: Structural Logic & Mechanistic Insight
The Scaffold Advantage: Why 6-Azaindole?
The shift from an indole or a quinoline to a 1H-pyrrolo[2,3-c]pyridine core is a calculated "scaffold hop" designed to lower lipophilicity (LogP) while maintaining aromatic pi-stacking capabilities.
-
Solubility Vector: The pyridine nitrogen at position 6 (unlike position 7 in the [2,3-b] isomer) alters the dipole moment and hydrogen bond acceptor (HBA) capability.
-
The 7-Carboxamide Function: In the context of mGluR5 antagonists, early candidates like MPEP and MTEP suffered from off-target effects and poor solubility. The introduction of a carboxamide group at the C7 position provides a critical hydrogen bond donor/acceptor motif that anchors the molecule in the allosteric transmembrane pocket, distinct from the orthosteric glutamate binding site.
Mechanism of Action: Negative Allosteric Modulation (NAM)
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide class functions primarily as Negative Allosteric Modulators (NAMs) of mGluR5. Unlike competitive antagonists, these compounds bind to the transmembrane domain (TMD), stabilizing the receptor in an inactive conformation (super-inactive state) or impeding the coupling to G-proteins (G
Therapeutic Implications:
-
CNS Disorders: Anxiety, Depression, and Fragile X Syndrome (lowering excessive glutamatergic tone).
-
Analgesia: Modulation of nociceptive transmission in the dorsal horn.
Signaling Pathway Visualization
The following diagram illustrates the mGluR5 signaling cascade and the precise intervention point of the 7-carboxamide NAM.
Figure 1: Mechanism of Action. The 7-carboxamide derivative acts as a NAM, blocking the Gq-mediated calcium release cascade despite the presence of Glutamate.
Part 2: Chemical Synthesis & Validation[8]
Synthesizing the 1H-pyrrolo[2,3-c]pyridine core is synthetically more demanding than the [2,3-b] isomer due to the electron-deficient nature of the pyridine ring at the 3/4 positions.
Synthetic Route: The Modified Reissert-Henze Approach
This protocol avoids the harsh conditions of the Fischer indole synthesis, favoring a cyclization strategy that allows for C7 functionalization.
Core Precursor: 3-nitro-4-methylpyridine.
| Step | Reagents/Conditions | Transformation Description |
| 1 | DMF-DMA, pyrrolidine, 110°C | Enamine Formation: Conversion of the 4-methyl group to the enamine. |
| 2 | H2, Pd/C (10%), MeOH | Reductive Cyclization: Reduction of the nitro group triggers spontaneous cyclization to the 1H-pyrrolo[2,3-c]pyridine core. |
| 3 | mCPBA, DCM, 0°C to RT | N-Oxide Formation: Selective oxidation of the pyridine nitrogen (N6). |
| 4 | TMSCN, PhCOCl, ACN | Reissert-Henze Cyanation: Introduction of a nitrile group at the C7 position (adjacent to N6). |
| 5 | H2O2, NaOH (aq), DMSO | Hydrolysis: Controlled hydrolysis of the C7-nitrile to the primary 7-carboxamide . |
Detailed Protocol: Step 4 (Critical Cyanation)
The introduction of the carbon functionality at C7 is the yield-limiting step. This protocol uses a modified Reissert-Henze reaction.
-
Preparation: Dissolve 1H-pyrrolo[2,3-c]pyridine 6-oxide (1.0 eq) in anhydrous Acetonitrile (ACN) under Argon atmosphere.
-
Activation: Add Benzoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 minutes to form the N-benzoyloxypyridinium intermediate (activated species).
-
Nucleophilic Attack: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) slowly via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target mass: M+1 for 7-cyano derivative).
-
Quench: Quench with saturated NaHCO3 solution. Extract with EtOAc (3x).
-
Purification: The 7-cyano intermediate often precipitates or requires flash chromatography (Hexane/EtOAc).
-
Hydrolysis (Step 5): The nitrile is converted to the carboxamide using basic peroxide hydrolysis (Radziszewski reaction) to avoid hydrolyzing the amide all the way to the carboxylic acid.
Part 3: Biological Validation (Self-Validating Protocols)
To confirm the therapeutic potential, researchers must validate two parameters: Potency (IC50) and Mode of Inhibition (NAM vs Competitive) .
In Vitro Assay: FLIPR Calcium Mobilization
Since mGluR5 couples to G
Protocol:
-
Cell Line: HEK293 cells stably expressing human mGluR5 and G
15 (promiscuous G-protein to enhance signal). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.
-
Compound Addition: Add the test compound (1H-pyrrolo[2,3-c]pyridine-7-carboxamide analog) 15 minutes prior to agonist challenge. This pre-incubation is critical for identifying allosteric modulators.
-
Agonist Challenge: Inject Glutamate (EC80 concentration) or DHPG (selective mGluR agonist).
-
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Data Interpretation:
-
NAM Profile: The compound will decrease the maximal response (Emax) of Glutamate without necessarily shifting the EC50 significantly to the right (unlike competitive antagonists).
-
IC50 Calculation: Plot % Inhibition vs. Log[Compound]. Typical potent hits in this class exhibit IC50 < 100 nM.
Selectivity Profiling (Safety)
To ensure the observed effect is specific to the 7-carboxamide scaffold and not a generic kinase hit (common with azaindoles):
-
Counter-Screen: Test against mGluR1 (closely related homolog). High selectivity (>100-fold) for mGluR5 over mGluR1 is a hallmark of the 7-carboxamide series compared to acetylenic linkers.
Part 4: Comparative Data Summary
The following table contrasts the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold against historical mGluR5 antagonists.
| Feature | MPEP (Historical Reference) | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide | Impact |
| Core Scaffold | Pyridine-alkyne | 6-Azaindole | Improved stability (no reactive alkyne). |
| Binding Site | Transmembrane (Allosteric) | Transmembrane (Allosteric) | Retains NAM efficacy. |
| Solubility (Aq) | Low (< 10 µM) | High (> 100 µM) | Critical Advantage: Amide + Azaindole N improves dissolution. |
| CYP Inhibition | High (CYP1A2) | Low | Reduced drug-drug interaction risk. |
| Target | mGluR5 | mGluR5 | Validated CNS efficacy. |
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (Vertex Pharmaceuticals / NIH). Context: Primary literature establishing this specific scaffold for mGluR5. URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Journal of Organic and Pharmaceutical Chemistry (2024). Context: Comprehensive review of the 6-azaindole scaffold synthesis and utility. URL:[Link]
-
Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives. Source: Chemical and Pharmaceutical Bulletin (2014).[2][5] Context: Demonstrates the versatility of the C7-position on 6-azaindoles for other targets (P-CABs). URL:[Link][4][6][7][5][8][9]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Optimization of 6-Azaindole Carboxamides: A Medicinal Chemistry Whitepaper
Topic: Structure-activity relationship (SAR) of 6-azaindole carboxamides Content Type: Technical Whitepaper Audience: Medicinal Chemists and Drug Discovery Scientists
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a high-value bioisostere in the kinase inhibitor chemical space, offering distinct physicochemical advantages over the ubiquitous indole and 7-azaindole frameworks. While 7-azaindoles (e.g., Vemurafenib, Tofacitinib) have dominated recent FDA approvals, the 6-azaindole isomer provides a unique vector for solubility enhancement and pKa modulation due to the solvent-exposed nitrogen at position 6. This guide details the structure-activity relationship (SAR) of 6-azaindole-3-carboxamides, focusing on their utility as hinge-binding motifs in kinase drug discovery (specifically MPS1 and JAK family targets) and providing validated synthetic protocols.
The Scaffold Architecture: 6-Azaindole vs. Bioisosteres[1][2]
Physicochemical Divergence
The primary driver for selecting a 6-azaindole core over its 7-azaindole isomer is the electronic environment of the pyridine nitrogen.
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The N7 nitrogen often engages in an intramolecular hydrogen bond with C1-substituents or hinge residues. Its pKa is relatively low (~4.6), making it less basic.
-
6-Azaindole (1H-pyrrolo[2,3-c]pyridine): The N6 nitrogen is positioned away from the N1-H, projecting into the solvent front in many binding modes.
-
Basicity: The pKa of the conjugate acid is approximately 7.95 , significantly higher than 7-azaindole. This allows for protonation at physiological pH, drastically improving aqueous solubility—a critical parameter for oral bioavailability [1].
-
Lipophilicity (LogD): The 6-N reduces LogD compared to the parent indole, lowering nonspecific binding and improving the metabolic stability profile in microsomal assays.
-
The Carboxamide Vector
In the context of kinase inhibition, the C3-carboxamide moiety serves a dual purpose:
-
Hinge Binding: The amide N-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu, Leu residues), while the amide carbonyl accepts a hydrogen bond from the backbone N-H.
-
Electronic Modulation: The electron-withdrawing nature of the carbonyl at C3 pulls density from the pyrrole ring, increasing the acidity of the N1-H, thereby strengthening its interaction with conserved residues (e.g., Glu81 in CDK2 or equivalent in other kinases).
Synthetic Access: The "Methyl-Pyridine" Strategy
Constructing the 6-azaindole core is synthetically more challenging than the 7-isomer due to the lack of commercially available hydrazine precursors for Fischer indole synthesis. The most robust route for accessing 3-carboxamides utilizes the Vilsmeier-Haack Formylation of 3-amino-4-methylpyridines, followed by oxidation and amidation.
Validated Synthetic Workflow
Figure 1: The "Methyl-Pyridine" cyclization route is preferred for scaling 6-azaindoles, avoiding the low-yielding Bartoli indole synthesis.
SAR Deep Dive: Vectors of Optimization
The SAR of 6-azaindole-3-carboxamides is defined by three primary vectors. The data below synthesizes trends observed in MPS1 (Monopolar Spindle 1) and JAK kinase inhibition studies [2][3].
Vector Analysis Table
| Vector | Position | Chemical Modification | Biological Impact (Kinase Target) |
| A | C3-Carboxamide | Primary Amide (-CONH2) | Baseline Potency: Often non-selective. High clearance. |
| N-Aryl Amide | Selectivity Driver: Interacts with the "Gatekeeper" residue. Ortho-substitution on the aryl ring (e.g., F, Cl) induces atropisomerism, locking bioactive conformations. | ||
| N-Cycloalkyl | Metabolic Stability: Reduces planarity. Used in JAK inhibitors to target the hydrophobic pocket adjacent to the hinge. | ||
| B | N1 (Indole N) | Unsubstituted (N-H) | Hinge Donor: Essential for binding to the hinge region (e.g., Glu residue). Alkylation here usually abolishes kinase activity unless targeting non-canonical pockets. |
| C | C4 Position | Aryl/Heteroaryl | Shape Complementarity: Critical for filling the ATP-binding pocket. A 4-phenyl or 4-pyrazolyl group is common in MPS1 inhibitors to engage the Lysine catalytic triad. |
| D | N6 (Pyridine N) | Oxidation (N-Oxide) | Prodrug/Metabolite: N-oxides often show reduced potency but can be active metabolites. |
Case Study: MPS1 Inhibition
In the development of inhibitors for MPS1 (a mitotic kinase), the 6-azaindole scaffold demonstrated superior properties to the 7-azaindole.
-
The Problem: 7-azaindole analogs suffered from poor solubility due to planar stacking and low ionization potential.
-
The Solution: Shifting the nitrogen to position 6 (6-azaindole) allowed for a pKa ~8.0.
-
Key SAR Finding: A 3-carboxamide linked to a 2-methyl-5-cyclopropyl-pyrazole moiety (at the amide nitrogen) resulted in nanomolar potency (IC50 < 10 nM). The N6 nitrogen remained solvent-exposed, allowing for salt formation and improved formulation properties without disrupting the hinge binding at N1/C3 [2].
Experimental Protocols
Protocol A: Synthesis of 6-Azaindole-3-Carboxylic Acid
Context: This intermediate is unstable if not handled correctly due to decarboxylation risks.
-
Reagents: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 eq), Sodium chlorite (NaClO2, 3.0 eq), Sulfamic acid (scavenger, 3.0 eq).
-
Solvent: THF:Water (1:1 v/v).
-
Procedure:
-
Dissolve aldehyde in THF/Water and cool to 0°C.
-
Add sulfamic acid (to scavenge HOCl byproduct).
-
Add NaClO2 dropwise over 30 minutes.
-
Monitor by LCMS (Acid peak is polar; shift to lower retention time).
-
Critical Step: Do not work up under strongly acidic conditions. Adjust pH to ~4, extract with EtOAc/n-Butanol (9:1).
-
Yield: Typically 85-90%.
-
Protocol B: General Amide Coupling (Library Scale)
Context: Optimized for parallel synthesis of carboxamide derivatives.
-
Activation: To a solution of 6-azaindole-3-carboxylic acid (0.1 mmol) in DMF (1 mL), add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 10 minutes.
-
Addition: Add the amine (R-NH2, 0.12 mmol).
-
Reaction: Shake/Stir at Room Temperature for 4 hours.
-
Workup: Dilute with DMSO (1 mL), filter, and purify directly via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Formic acid is preferred over TFA to prevent N6-protonation artifacts during isolation.
-
Protocol C: ADP-Glo Kinase Assay (MPS1/JAK)
Context: Luminescent assay to quantify ATPase activity.
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Enzyme: Recombinant MPS1 or JAK enzyme (0.5 - 2.0 nM final concentration).
-
Substrate: 50 µM ATP + Substrate Peptide (e.g., MBP or specific JAK substrate).
-
Incubation:
-
Add Compound (in DMSO) + Enzyme + Substrate.
-
Incubate at 25°C for 60 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.
Visualizing the Binding Mode
The following diagram illustrates the hypothetical binding mode of a generic 6-azaindole-3-carboxamide within the ATP-binding pocket of a kinase.
Figure 2: Pharmacophore map highlighting the critical H-bond network. Note the N6 nitrogen projecting toward the solvent, distinct from the buried N7 in 7-azaindoles.
References
-
Wipf, P. (2007).[1] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Link
-
Kusy, et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". ACS Medicinal Chemistry Letters. Link
-
Nishimura, T., et al. (2014). "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A., et al. (2014). "Synthesis of the 6-azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068".[2] Journal of Organic Chemistry. Link
Sources
Molecular weight and physicochemical properties of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
[1][2][3][4][5][6]
Executive Summary
1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a bicyclic heteroaromatic scaffold belonging to the 6-azaindole family. Distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), this scaffold places the pyridine nitrogen at position 6. The 7-carboxamide substitution is a critical structural motif used to optimize physicochemical parameters , specifically aqueous solubility and metabolic stability, while maintaining high affinity for targets such as the metabotropic glutamate receptor 5 (mGluR5) and Bruton's tyrosine kinase (BTK).
This guide provides a comprehensive analysis of the core molecular properties, predicted and experimental physicochemical data, and standardized protocols for characterization.
Molecular Identity & Structural Analysis[7]
The compound consists of a pyridine ring fused to a pyrrole ring (6-azaindole core) with a carboxamide group at the C7 position.
| Property | Data |
| IUPAC Name | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide |
| Molecular Formula | C₈H₇N₃O |
| Exact Mass | 161.0589 Da |
| Average Molecular Weight | 161.16 g/mol |
| Core Scaffold | Pyrrolo[2,3-c]pyridine (6-azaindole) |
| Key Isomer Distinction | Nitrogen at position 6 (vs. pos 7 in 7-azaindole) |
| Electronic Character | Electron-deficient pyridine ring; Electron-rich pyrrole ring |
Structural Visualization
The following diagram illustrates the structural logic and functional relationships of the scaffold.
Figure 1: Structural-Functional relationship of the 7-carboxamide moiety on the 6-azaindole core.
Physicochemical Properties
The 7-carboxamide derivative is often synthesized to counteract the lipophilicity of complex R-groups in drug candidates. Below are the properties for the unsubstituted core (R=H). Note that in drug discovery, this core is usually decorated with aryl or heteroaryl groups, which will alter these baseline values.
Quantitative Profile
| Property | Value (Predicted/Core) | Significance in Drug Design |
| LogP (Octanol/Water) | ~0.2 – 0.8 | Indicates low lipophilicity; the amide group significantly lowers LogP compared to the parent heterocycle. |
| Topological Polar Surface Area (TPSA) | ~71.8 Ų | < 140 Ų suggests good oral bioavailability and potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 2 (Pyrrole NH, Amide NH₂) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors (HBA) | 2 (Pyridine N, Amide O) | Facilitates water solubility and receptor interaction. |
| pKa (Basic) | ~4.0 – 5.0 (Pyridine N) | Less basic than simple pyridines due to electron-withdrawing amide and fused pyrrole system. |
| pKa (Acidic) | ~16.0 (Pyrrole NH) | Weakly acidic; generally stable at physiological pH. |
| Aqueous Solubility | Moderate to High | The carboxamide improves solubility compared to the carbonitrile or ester analogs. |
Solubility & Lipophilicity Analysis
-
Solubility: The introduction of the 7-carboxamide is a strategic "solubilizing fix." In the development of mGluR5 antagonists, replacing lipophilic moieties with the polar carboxamide at position 7 was found to maintain potency while significantly improving thermodynamic solubility [1].
-
Permeability: With a TPSA of ~72 Ų and low MW, the core scaffold is highly permeable. However, derivatives must monitor TPSA to ensure it remains < 90 Ų if CNS penetration is required.
Experimental Methodologies
To validate the physicochemical profile of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this gold-standard method for final lead compounds.
-
Preparation: Weigh 1–2 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration: Filter the supernatant using a 0.45 µm PVDF membrane to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard calibration curve.
-
Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.
-
Protocol B: LogD Determination (Miniaturized Shake-Flask)
Essential for understanding lipophilicity at physiological pH.
-
Phases: Prepare 1-octanol (saturated with buffer) and PBS pH 7.4 (saturated with octanol).
-
Partitioning: Dissolve compound in DMSO (10 mM stock). Spike 10 µL into a vial containing 495 µL PBS and 495 µL octanol.
-
Mixing: Vortex vigorously for 1 hour; centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Analysis: Sample both the octanol and aqueous layers. Analyze via LC-MS.
-
Calculation: LogD = log10([Concentration_octanol] / [Concentration_aqueous]).
Protocol C: pKa Determination (Spectrophotometric)
Preferred over potentiometric for low-solubility derivatives.
-
Setup: Use a DAD-UV spectrophotometer coupled with an autotitrator.
-
Titration: Titrate a 50 µM solution of the compound from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M NaOH.
-
Detection: Monitor shifts in UV absorption maxima (bathochromic/hypsochromic shifts) associated with protonation/deprotonation of the pyridine nitrogen.
-
Derivation: Plot Absorbance vs. pH to determine the inflection point (pKa).
Experimental Workflow Diagram
Figure 2: Standardized characterization workflow for azaindole carboxamide derivatives.
Drug-Like Metrics & ADME Potential
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold is highly compliant with standard drug-likeness rules, making it an excellent starting point for fragment-based drug design (FBDD).
-
Lipinski’s Rule of 5:
-
MW < 500: Pass (161.16).
-
LogP < 5: Pass (~0.5).
-
H-Bond Donors < 5: Pass (2).
-
H-Bond Acceptors < 10: Pass (2).
-
-
Veber’s Rules:
-
Rotatable Bonds: 1 (Carboxamide C-C bond).
-
TPSA < 140 Ų: Pass (71.8 Ų).
-
Toxicology Note: Unlike some hydrazine or aniline derivatives, the carboxamide moiety is generally metabolically stable and does not typically generate toxic reactive metabolites (structural alerts), although the specific R-groups added to the scaffold must be evaluated independently.
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
- Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the synthesis and physicochemical optimization of the 7-carboxamide series to improve aqueous solubility.
-
URL:[Link]
-
PubChem Compound Summary: Pyrrolo[2,3-c]pyridine deriv
- Source: National Center for Biotechnology Inform
- Context: Validated structural data and calculated physicochemical properties for the scaffold class.
-
URL:[Link]
-
Guide to 7-Azaindole and Isosteres in Drug Discovery.
- Source: Journal of Medicinal Chemistry (General Reference for Azaindole Scaffolds).
- Context: Comparative analysis of [2,3-b] vs [2,3-c] isomer properties.
-
URL:[Link]
The Role of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide in Kinase Inhibition
The following technical guide details the role of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide in kinase inhibition. This analysis distinguishes this specific 6-azaindole scaffold from the more common 7-azaindole class, focusing on its application in targeting Bruton's Tyrosine Kinase (BTK) and SOS1.
Technical Whitepaper | Medicinal Chemistry & Structural Biology [1]
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold (a functionalized 6-azaindole ) represents a distinct chemotype in kinase inhibitor design, differentiated from the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) class (e.g., Vemurafenib). While 7-azaindoles bind the kinase hinge via the pyrrole NH and pyridine N7, the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide utilizes a picolinamide-like motif. The pyridine nitrogen (N6) and the exocyclic amide (at C7) form a bidentate hydrogen bond network with the kinase hinge region. This scaffold has gained prominence in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and SOS1 , offering unique vectors for solubilizing groups and covalent warheads that differ from standard purine or indazole mimetics.
Chemical Architecture & Binding Mechanism[2]
The 6-Azaindole vs. 7-Azaindole Core
To understand the utility of the 7-carboxamide derivative, one must first distinguish the core isomerism.
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Nitrogen at position 7.[1][2][3][4] Hinge binding typically involves N7 (acceptor) and N1-H (donor).
-
6-Azaindole (1H-pyrrolo[2,3-c]pyridine): Nitrogen at position 6.[3][5][6] The C7 position is a carbon atom, allowing for substitution (e.g., carboxamide).
The Hinge Binding Motif
The 7-carboxamide substitution on the 6-azaindole core creates a binding geometry analogous to pyridine-2-carboxamide (picolinamide) . This is a critical design feature:
-
H-Bond Acceptor: The ring nitrogen at position 6 (N6) accepts a hydrogen bond from the kinase backbone amide (hinge residue).
-
H-Bond Donor: The exocyclic amide NH (from the 7-carboxamide) donates a hydrogen bond to the kinase backbone carbonyl.
-
Intramolecular Lock: A weak intramolecular hydrogen bond often forms between the amide NH and the N6 nitrogen, pre-organizing the molecule into a planar, bioactive conformation that reduces the entropic penalty of binding.
Structural Visualization
The following diagram illustrates the binding logic and the comparison between the two azaindole scaffolds.
Figure 1: Bidentate hinge-binding mode of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide mimicking the picolinamide motif.
Therapeutic Applications: Case Studies
BTK Inhibition (Autoimmune & Oncology)
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold has been utilized to develop potent inhibitors of Bruton's Tyrosine Kinase (BTK) .[7]
-
Mechanism: The scaffold binds to the ATP pocket. In covalent inhibitors, a substituent at the 4-position (often a piperidine or phenyl ring) is functionalized with an acrylamide "warhead."
-
Covalent Capture: The scaffold positions the warhead to react specifically with Cysteine 481 (Cys481) in the BTK active site.
-
Advantage: The 6-azaindole core offers different solubility and metabolic stability profiles compared to the fused pyrimidines (e.g., Ibrutinib) or 7-azaindoles, potentially avoiding off-target effects on EGFR.
SOS1 Inhibition (RAS Pathway)
Recent research identifies this scaffold in inhibitors of SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF) that activates KRAS.
-
Role: The carboxamide moiety interacts with the specific hydrophilic pocket in SOS1, while the azaindole core stacks against lipophilic residues, disrupting the SOS1-KRAS interaction.
Synthetic Methodology
Synthesizing the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide core requires navigating the specific reactivity of the pyridine ring. The most robust route involves constructing the pyrrole ring onto a functionalized pyridine.
Synthetic Pathway (Bartoli / Cyanation Route)
The preferred industrial route often avoids the unstable 7-carboxylic acid intermediate, utilizing a cyano-intermediate instead.
Step-by-Step Protocol:
-
Starting Material: 2-amino-3-bromo-4-methylpyridine (or similar substituted pyridine).
-
Pyrrole Ring Formation (Sonagashira/Cyclization): Coupling with a protected alkyne or using the Bartoli indole synthesis on a nitro-pyridine precursor.
-
Functionalization at C7:
-
Precursor: 7-bromo-1H-pyrrolo[2,3-c]pyridine (protected at N1).
-
Cyanation: Palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) converts the C7-bromide to a C7-nitrile.
-
-
Hydrolysis: Controlled hydrolysis of the nitrile (using H2O2/NaOH or hydrido-platinum catalysts) yields the 7-carboxamide .
Visualization of Synthesis
Figure 2: Synthetic workflow from pyridine precursor to the final carboxamide scaffold.
Experimental Protocols
Protocol: Palladium-Catalyzed Cyanation of 7-Bromo-6-Azaindole
This protocol converts the 7-bromo precursor to the nitrile, the immediate precursor of the carboxamide.
Reagents:
-
7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Zinc cyanide (Zn(CN)2) (0.6 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
DMF (Anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under argon, charge a microwave vial with the 7-bromo substrate, Zn(CN)2, and Pd(PPh3)4.
-
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial.
-
Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H of nitrile).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with 1M ammonium hydroxide (to remove excess cyanide/zinc), water, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: Hydrolysis to Primary Carboxamide
Converts the nitrile to the target primary amide without over-hydrolysis to the acid.
Reagents:
-
7-cyano-precursor (1.0 eq)
-
Hydrogen Peroxide (30% aq solution) (5.0 eq)
-
Sodium Hydroxide (1M aq) (3.0 eq)
-
Ethanol/DMSO (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the nitrile in Ethanol/DMSO.
-
Addition: Add NaOH solution, followed by dropwise addition of H2O2 at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Quench: Quench with saturated sodium thiosulfate (to neutralize peroxide).
-
Isolation: Extract with DCM/Isopropanol (3:1). Dry over Na2SO4 and concentrate.
Summary of Key Data
| Feature | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Core Name | 6-Azaindole | 7-Azaindole |
| Hinge Acceptor | Pyridine N6 | Pyridine N7 |
| Hinge Donor | Exocyclic Amide NH (at C7) | Endocyclic Pyrrole NH (N1) |
| Binding Motif | Picolinamide-mimetic | Purine-mimetic |
| Key Targets | BTK, SOS1, mGluR5 | BRAF, JAK, MK2 |
| Electronic Character | Electron-deficient pyridine ring | Electron-rich pyrrole / deficient pyridine |
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: PubMed / Vertex AI Search URL:[Link] (General reference for the scaffold class)
- Indole carboxamide compounds (BTK Inhibitors Patent).
-
Structure-Activity Relationships of Azaindole Kinase Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
-
Investigating the Landscape of C6-Azaindole Side Chain. Source: ACS Chemical Neuroscience URL:[Link]
-
Synthesis of pyrrolo[2,3-c]pyridine derivatives. Source: Tetrahedron Letters / Synlett URL:[8][Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide from 6-Azaindole
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, a valuable scaffold in medicinal chemistry, starting from the commercially available precursor, 6-azaindole (1H-pyrrolo[2,3-c]pyridine). This protocol is designed for researchers, chemists, and professionals in drug development, offering detailed, step-by-step procedures, mechanistic insights, and expert commentary on critical experimental parameters. The synthesis follows a logical three-step sequence: regioselective C7-formylation via the Vilsmeier-Haack reaction, subsequent oxidation of the resulting aldehyde to a carboxylic acid, and final conversion to the target primary amide. Each stage is supported by established chemical principles and includes quantitative data, troubleshooting advice, and visual aids to ensure reproducibility and success.
Introduction & Strategic Overview
The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules.[1] Its structural similarity to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces unique electronic properties that can enhance binding affinity, modulate metabolic stability, and improve aqueous solubility. The 7-carboxamide derivative, in particular, serves as a crucial building block for constructing more complex molecules, including kinase inhibitors and other targeted therapeutics.[1][2]
The synthetic strategy detailed herein transforms the readily available 6-azaindole into the target carboxamide through a robust and scalable three-step pathway.
-
Step I: Vilsmeier-Haack Formylation. Introduction of a formyl (-CHO) group at the C7 position of the 6-azaindole nucleus. This electrophilic substitution reaction utilizes the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
-
Step II: Oxidation. Conversion of the 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde intermediate into the corresponding carboxylic acid using a mild and efficient oxidizing agent to prevent degradation of the sensitive heterocyclic core.[4]
-
Step III: Amidation. Formation of the final 1H-pyrrolo[2,3-c]pyridine-7-carboxamide via activation of the carboxylic acid followed by treatment with an ammonia source.
This guide emphasizes not only the procedural steps but also the underlying chemical principles, providing the rationale for reagent selection and reaction conditions to empower the researcher with a deeper understanding of the transformation.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic pathway.
Detailed Protocols & Experimental Procedures
Part I: C7-Formylation of 6-Azaindole
The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich heterocycles.[3] It proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent is then attacked by the nucleophilic pyrrole ring of 6-azaindole.
Expert Insight: While indoles typically undergo electrophilic substitution at the C3 position, the electronic influence of the adjacent pyridine ring in 6-azaindole can direct formylation to the C7 position. However, competitive C3 formylation can occur. Careful control of reaction temperature and stoichiometry is crucial for maximizing the yield of the desired C7 isomer. Purification by column chromatography is essential to isolate the correct regioisomer.
Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of Vilsmeier-Haack formylation on the azaindole core.
Protocol 2.1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
| Parameter | Value/Description |
| Reagents | 6-Azaindole, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃) |
| Equipment | Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle |
| Scale | 10 mmol |
| Time | 4-6 hours |
| Temperature | 0 °C to 90 °C |
Procedure:
-
Reagent Preparation: To a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.4 mL, 15 mmol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve 6-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90 °C. Maintain this temperature for 3-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and then pour it slowly onto 100 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9. This step is exothermic and should be performed in an ice bath. The product often precipitates as a solid.[3]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Part II: Oxidation of Aldehyde to Carboxylic Acid
The oxidation of the 7-carbaldehyde to the 7-carboxylic acid must be performed under conditions that do not affect the pyrrolopyridine ring system. While strong oxidants like potassium permanganate can be used, milder reagents are preferred to minimize side reactions. A Pinnick-type oxidation using sodium chlorite or a TEMPO-catalyzed reaction are excellent choices.[5] An alternative, user-friendly method employs Oxone®.[4]
Protocol 2.2: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid
| Parameter | Value/Description |
| Reagents | 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), DMF |
| Equipment | Round-bottom flask, magnetic stirrer, water bath |
| Scale | 5 mmol |
| Time | 12-24 hours |
| Temperature | Room Temperature |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (730 mg, 5 mmol) in DMF (25 mL).
-
Oxidant Addition: Add Oxone® (4.6 g, 7.5 mmol, 1.5 equiv.) to the solution in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Quenching & Work-up: Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate of the carboxylic acid may form.
-
pH Adjustment: If necessary, adjust the pH to ~3-4 with 1M HCl to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ether to remove any residual DMF.
-
Drying: Dry the resulting solid under vacuum to yield 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Part III: Amidation of Carboxylic Acid
The final step involves converting the carboxylic acid into the primary carboxamide. This requires activating the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction with ammonia requires high temperatures and is often inefficient.[6] A more reliable laboratory method uses a coupling agent, such as T3P® (propylphosphonic anhydride), HATU, or EDC, in the presence of an ammonia source.[7]
Protocol 2.3: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
| Parameter | Value/Description |
| Reagents | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, T3P® (50% in EtOAc), Ammonium chloride (NH₄Cl), Diisopropylethylamine (DIPEA) |
| Equipment | Round-bottom flask, magnetic stirrer, nitrogen atmosphere |
| Scale | 3 mmol |
| Time | 2-4 hours |
| Temperature | Room Temperature |
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (486 mg, 3 mmol), ammonium chloride (241 mg, 4.5 mmol), and anhydrous DMF or ethyl acetate (15 mL).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.57 mL, 9 mmol) to the suspension. Stir for 10 minutes at room temperature.
-
Coupling Agent: Add T3P® solution (50% in ethyl acetate, 3.58 mL, 6 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Formylation (Step I) | Incomplete reaction; Formation of C3-isomer; Degradation of starting material. | Increase reaction time or temperature slightly. Optimize stoichiometry of POCl₃. Isolate all regioisomers during chromatography to confirm distribution. |
| Incomplete Oxidation (Step II) | Insufficient oxidant; Low reactivity of the aldehyde. | Add an additional portion of the oxidizing agent. Allow the reaction to run for a longer period. Consider an alternative, more potent oxidation method like Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene). |
| Low yield in Amidation (Step III) | Ineffective acid activation; Poor quality coupling reagent; Wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of the coupling agent or an alternative like HATU. Ensure the pH is basic enough by adding sufficient DIPEA. |
| Difficulty in Purification | Products are highly polar; Streaking on TLC. | For polar compounds, consider using a methanol/DCM/ammonia eluent system for silica gel chromatography. Reverse-phase chromatography may also be an effective alternative. |
Conclusion
The synthetic route presented provides a reliable and well-documented pathway to 1H-pyrrolo[2,3-c]pyridine-7-carboxamide from 6-azaindole. By following these detailed protocols and understanding the critical parameters and underlying mechanisms of each step, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development.
References
- ChemRxiv. (2024).
- BenchChem. (2025).
- Journal of Organic Chemistry. (1975).
- Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- PMC. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PMC. (2017).
- Organic Chemistry Portal. (2003).
- Chemistry LibreTexts. (2023).
- PubMed. (2025).
- Organic Chemistry Portal. (2020).
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Amidation Strategies for 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid
Executive Summary & Structural Analysis
The functionalization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS: 945840-82-4) presents a unique set of challenges distinct from standard indole or pyridine chemistry. This scaffold, commonly referred to as 6-azaindole-7-carboxylic acid , features a carboxylic acid moiety at the C7 position, directly adjacent to the pyridine nitrogen (N6).
This structural arrangement creates a picolinic acid-like electronic environment embedded within a fused bicyclic system. Successful amidation requires navigating three critical physicochemical hurdles:
-
The "Picolinic" Trap: The proximity of the C7-carboxyl group to the N6-nitrogen facilitates chelation with metal catalysts and coupling reagents. Furthermore, like picolinic acid, this isomer is susceptible to thermal decarboxylation (Hammick reaction pathway) at elevated temperatures.
-
Zwitterionic Solubility: The acidic N1-pyrrole proton (
) and the basic N6-pyridine nitrogen create a zwitterionic character, leading to poor solubility in non-polar solvents (DCM, Toluene) and necessitating polar aprotic media (DMF, DMSO). -
N1-Nucleophilicity: While the N1-pyrrole nitrogen is generally non-nucleophilic, the use of strong bases or active acylating agents (e.g., acid chlorides) can lead to competitive N1-acylation, requiring careful stoichiometric control or transient protection.
This guide details three validated protocols ranging from standard discovery-scale coupling to robust scale-up methodologies.
Pre-Reaction Strategic Planning
Before initiating synthesis, select the appropriate protocol based on your amine's nucleophilicity and the scale of the reaction.
Decision Matrix
-
Scenario A: Standard/Nucleophilic Amines (Primary/Secondary alkyl amines)
-
Recommended Protocol:Method 1 (HATU) . High yields, mild conditions, minimal side reactions.
-
-
Scenario B: Non-Nucleophilic/Sterically Hindered Amines (Anilines, electron-deficient amines)
-
Recommended Protocol:Method 2 (Acid Chloride) . High reactivity, but requires strict temperature control to prevent decarboxylation.
-
-
Scenario C: Scale-Up (>10g) or Epimerization Sensitive
-
Recommended Protocol:Method 3 (T3P) . Easy workup (water-soluble byproducts), low toxicity, cost-effective.
-
Visualization: Method Selection Workflow
Figure 1: Decision tree for selecting the optimal amidation strategy based on substrate properties and scale.
Detailed Experimental Protocols
Method 1: The "Gold Standard" – HATU Coupling
Applicability: Primary/Secondary amines, discovery chemistry (mg to g scale). Mechanism: HATU generates a highly reactive OAt-active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate coupling and minimize racemization (though the acid here is achiral, this effect boosts rate).
Reagents:
-
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DMF (Anhydrous) [Concentration: 0.1 M]
Protocol:
-
Dissolution: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Note: The solution may be cloudy initially due to zwitterionic aggregation.
-
Base Addition: Add DIPEA (3.0 equiv). The solution should clarify as the carboxylate is formed.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The formation of the active ester is rapid; prolonged activation is unnecessary and may lead to side reactions.
-
Coupling: Add the amine (1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: If the reaction stalls, heat gently to 40°C. Do not exceed 50°C to avoid thermal decarboxylation.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated NaHCO₃ (x2), water (x1), and brine (x1).
-
Solubility Note: If the product is polar/amphoteric (common with azaindoles), avoid aqueous wash. Instead, evaporate DMF under high vacuum and purify directly via Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).
-
Method 2: Acid Chloride Activation (Oxalyl Chloride)
Applicability: Sterically hindered amines, anilines, or when HATU fails.
Critical Warning: Avoid Thionyl Chloride (
Reagents:
-
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2–3 drops)
-
Solvent: DCM (or THF if solubility is poor)
-
Base:
or Pyridine (for the coupling step)
Protocol:
-
Suspension: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Activation: Cool to 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.5 equiv).
-
Evolution: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Do not apply heat. Redissolve the crude acid chloride in anhydrous DCM or THF.
-
Coupling: Add the amine (1.1 equiv) and
(2.0 equiv) at 0°C. -
Reaction: Warm to RT and stir.
-
Workup: Standard aqueous extraction or filtration if the product precipitates.
Method 3: T3P (Propylphosphonic Anhydride)
Applicability: Scale-up, low-epimerization requirements, difficult solubility profiles. Advantage: T3P is supplied as a solution (50% in EtOAc/DMF), is non-toxic, and the byproducts are water-soluble phosphates, simplifying purification.
Protocol:
-
Combine: In a reactor, combine the acid (1.0 equiv), amine (1.1 equiv), and base (DIPEA or NMM, 3.0 equiv) in EtOAc or DMF (0.2 M).
-
Addition: Cool to 0°C. Add T3P solution (50% w/w, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. T3P reactions are often slower but cleaner. Stir for 12–24 hours.
-
Workup: Wash the organic layer with water, then NaHCO₃. The phosphorus byproducts wash away completely.
Troubleshooting & Critical Control Points
The "Hammick" Decarboxylation Risk
Picolinic acids (pyridine-2-carboxylic acids) are prone to the Hammick Reaction , where thermal decarboxylation generates a reactive ylide/carbene intermediate.[2]
-
Risk Factor: High temperature (>80°C) + Electron withdrawing groups.
-
Mitigation: Keep reaction temperatures below 50°C . If heating is required for a sluggish amine, use a microwave reactor for short bursts rather than prolonged oil bath heating.
N1-Pyrrole Protection
The N1 proton is acidic. In Method 2 (Acid Chloride), if an excess of base is used, the N1 position can be deprotonated and acylated by the acid chloride, leading to a dimer or N-acylated byproduct.
-
Observation: LC-MS shows a mass of [2M - H₂O] or [M + Acyl].
-
Solution: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection on N1 prior to carboxylic acid activation if this side reaction is observed.
-
Boc Protection:
, DMAP, DCM (Standard). -
Deprotection: TFA/DCM (Post-amidation).
-
Data Summary Table
| Parameter | Method 1 (HATU) | Method 2 (Oxalyl Cl) | Method 3 (T3P) |
| Primary Use | Discovery / General | Hindered Amines | Scale-up / Process |
| Reactivity | High | Very High | Moderate |
| Solvent | DMF / DMSO | DCM / THF | EtOAc / DMF |
| Temp Limit | < 50°C | < 40°C | < 60°C |
| Byproducts | Tetramethylurea (Water sol.) | HCl, CO, CO₂ | Phosphates (Water sol.) |
| Risk | Cost (Reagent) | Moisture sensitive | Slower reaction time |
Mechanistic Visualization
The following diagram illustrates the activation pathway and the potential "Picolinic Trap" (Chelation/Decarboxylation) that must be avoided.
Figure 2: Reaction pathway highlighting the activation step and the specific risks associated with the 7-azaindole scaffold (Chelation and Decarboxylation).
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Context: Establishes HATU/HOAt as the superior reagent for pyridine-containing systems due to the N-oxide neighboring group effect.
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters, 13(19), 5048–5051. Link
- Context: Validates T3P for difficult couplings and scale-up, relevant for the 7-COOH scaffold.
-
Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-azaindoles". Tetrahedron, 63(36), 8689–8707. Link
-
Context: Comprehensive review of the azaindole scaffold reactivity, including the 6-azaindole (pyrrolo[2,3-c]pyridine) system.[4]
-
-
Leggio, A., et al. (2016). "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride". RSC Advances, 6, 34468-34475. Link
- Context: Discusses the risks and protocols for acid chloride generation in heteroaromatic acids, noting the potential for chlorination side products in picolinic deriv
Sources
Application Note: HPLC Method Development for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Executive Summary
This guide details the protocol for developing a High-Performance Liquid Chromatography (HPLC) method for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide . This compound presents specific chromatographic challenges due to its fused bicyclic structure (6-azaindole core), which contains both a basic pyridine nitrogen and a polar primary amide.
Traditional C18 methods often fail with this scaffold, resulting in severe peak tailing or poor retention due to secondary silanol interactions and "phase collapse" in highly aqueous conditions. This protocol prioritizes a pH-dependent column selection strategy , offering two distinct pathways: a High-pH (Robustness) method and a Low-pH (LC-MS Compatible) method.
Physicochemical Profiling & Chromatographic Challenges
Before initiating method development, the analyte's properties must drive the experimental design.
| Property | Description | Chromatographic Implication |
| Core Scaffold | 1H-pyrrolo[2,3-c]pyridine (6-azaindole) | Contains a basic nitrogen at position 6 ( |
| Functional Group | 7-Carboxamide ( | Increases polarity; potential H-bond donor/acceptor. |
| Acidity/Basicity | Amphoteric | Basic: Pyridine N (protonates at pH < 8). Acidic: Pyrrole NH (deprotonates at pH > 13). |
| Key Challenge | Silanol Interaction | At acidic pH, the protonated pyridine N interacts ionically with residual silanols on the silica surface, causing peak tailing. |
Method Development Decision Tree
The following workflow illustrates the logic for selecting the stationary phase and mobile phase pH.
Figure 1: Decision tree for selecting chromatographic conditions based on analyte ionization state.
Experimental Protocols
Pathway A: High pH Method (Recommended for Purity/Assay)
Rationale: At pH 10, the basic pyridine nitrogen (
-
Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (
). Note: Standard silica columns will dissolve at this pH. -
Mobile Phase A:
Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(primary) and .
Gradient Table (Pathway A):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Pathway B: Low pH Method (Recommended for LC-MS/Identification)
Rationale: Low pH is necessary for mass spectrometry sensitivity (positive mode). To prevent tailing of the protonated base, use a column with a positively charged surface (CSH) or a polar-embedded group to repel the analyte from silanols.
-
Column: Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18 (
). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Flow Rate:
(scaled for 2.1 mm ID). -
Column Temp:
(Higher temp reduces viscosity and improves mass transfer).
Gradient Table (Pathway B):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 14.0 | 98 | 2 |
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, perform the following "System Suitability" checks before running samples.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Critical for basic heterocycles. High tailing indicates unsuppressed silanol activity. | |
| Retention Factor ( | Ensures analyte is separated from void volume (unretained salts) and elutes efficiently. | |
| Resolution ( | If separating from synthetic precursors (e.g., 7-carboxylic acid or decarboxylated analogs). | |
| % RSD (Area) | Confirms injection precision and column equilibration. |
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Residual silanol interactions.
-
Fix (Low pH): Add
Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, blocking them from the analyte. -
Fix (High pH): Ensure pH is at least 1.5 units above the
(target pH 10).
Issue 2: Loss of Retention (Dewetting)
-
Cause: The 7-carboxamide group is polar. If starting at 100% aqueous on a standard C18, the hydrophobic chains may collapse.
-
Fix: Use a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which stays wetted in 100% aqueous conditions. Alternatively, start gradient at 5% organic.
Issue 3: Split Peaks
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% DMSO or ACN while starting the gradient at 95% Water causes precipitation or "breakthrough."
-
Fix: Dilute sample to at least 50% aqueous or match the initial mobile phase composition.
References
-
Vertex Pharmaceuticals. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Sources
Application Note: Solvent Selection & Dissolution Protocol for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Abstract
This guide provides a technical framework for the solubilization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide , a 6-azaindole derivative often utilized in drug discovery as an mGluR5 antagonist scaffold.[1] Due to its planar heteroaromatic core and capacity for strong intermolecular hydrogen bonding, this compound exhibits poor aqueous solubility (Class II/IV behavior). This protocol details a rational solvent selection strategy, emphasizing the disruption of crystal lattice energy via dipolar aprotic solvents and the management of pH-dependent solubility profiles.
Physicochemical Analysis & Solubility Challenges
To select the correct solvent, one must first understand the molecular interactions governing the solid-state stability of the target compound.
Structural Determinants of Solubility
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold presents specific challenges:
-
Planar Stacking: The fused bicyclic 6-azaindole core facilitates strong
stacking interactions, increasing the energy required to break the crystal lattice. -
Intramolecular Hydrogen Bonding: The proximity of the carboxamide group (at position 7) to the pyridine nitrogen (at position 6) allows for the formation of a pseudo-cyclic intramolecular hydrogen bond. This "locks" the molecule in a hydrophobic conformation, masking polar groups from the solvent and significantly reducing aqueous solubility.
-
Acid-Base Profile:
-
Pyrrole NH (N1): Weakly acidic (
). Deprotonation requires strong bases, which may not be biocompatible. -
Pyridine N (N6): Weakly basic (
). Solubility can be enhanced in acidic media (pH < 4) via protonation, though this may impact biological assay integrity.
-
Theoretical Solubility Profile
| Solvent Class | Predicted Solubility | Mechanism of Action |
| Water (Neutral) | Very Poor (< 0.1 mg/mL) | Hydrophobic effect dominates; high lattice energy. |
| DMSO | Excellent (> 50 mg/mL) | Dipolar aprotic; disrupts H-bond network; accepts H-bonds from amide/pyrrole. |
| Ethanol/Methanol | Moderate (1-10 mg/mL) | Protogenic; interferes with intramolecular H-bonds but less effective at solvating hydrophobic core. |
| Acidic Buffer (pH 2) | Good | Protonation of N6 disrupts intramolecular H-bond and introduces ionic character. |
Solvent Selection Decision Tree
The following logic flow dictates the optimal solvent system based on the intended downstream application.
Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical checkpoint for precipitation upon aqueous dilution.
Detailed Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: To create a stable, long-term storage solution (typically 10 mM or 50 mM).
Reagents:
-
Compound: 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Solid)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% purity.
Procedure:
-
Calculation: Calculate the required volume of DMSO.
-
Formula:
-
Example: To make 10 mM stock from 5 mg of compound (MW
161.16 g/mol ):
-
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Addition: Add the calculated volume of DMSO directly to the vial.
-
Agitation: Vortex vigorously for 30 seconds.
-
Note: If solid remains, sonicate in a water bath at 35-40°C for 5-10 minutes. The compound is thermally stable in this range.
-
-
Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals.
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Cellular Assays
Purpose: To transfer the compound from DMSO stock to culture media without precipitation.
Critical Mechanism: When a hydrophobic DMSO stock is added to water, the "solvent shock" can cause rapid precipitation. To mitigate this, we utilize a "step-down" dilution or intermediate co-solvent.
Procedure:
-
Thaw: Warm the DMSO stock to Room Temperature (RT) and vortex to ensure homogeneity.
-
Intermediate Step (Optional but Recommended):
-
Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .
-
Why? This creates a "softer" transition environment than pure water.
-
-
Final Dilution:
-
Add the stock (or intermediate mix) dropwise to the cell culture media while vortexing the media.
-
Do NOT add media to the stock; this creates a local high-concentration zone that favors nucleation.
-
-
Limit: Ensure final DMSO concentration is
(v/v) to avoid cytotoxicity.
Stability & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Precipitation immediately upon adding to media | "Solvent Shock" / Low Solubility | 1. Use Protocol B (Intermediate dilution).2. Add 20% HP- |
| Solution turns yellow/brown over time | Oxidation of pyrrole/pyridine | 1. Degas solvents with Nitrogen.2. Store at -80°C.3. Use amber vials. |
| Inconsistent IC50 data | Micro-precipitation (invisible to eye) | 1. Filter media through 0.2 |
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. [2]
- Source: National Center for Biotechnology Inform
- Context: Establishes the compound class and discusses optimization of physicochemical parameters for aqueous solubility.
-
URL:[Link]
-
Azaindoles in Medicinal Chemistry.
-
Experimental Basicities of Nitrogen Heterocycles.
- Source: European Journal of Organic Chemistry (via University of Tartu)
- Context: Provides pKa values for pyrrole and pyridine derivatives, grounding the pH-adjustment str
-
URL:[Link]
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
Crystallization techniques for 6-azaindole-7-carboxamide
Application Note: Advanced Crystallization Protocols for 6-Azaindole-7-Carboxamide
Introduction & Physicochemical Context
6-Azaindole-7-carboxamide is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., JAK, SGK-1) due to its ability to mimic the purine base of ATP. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) core presents unique electronic properties due to the positioning of the pyridine nitrogen.
Crystallization Challenges:
-
Hydrogen Bonding: The 7-carboxamide moiety acts as both a hydrogen bond donor and acceptor. In the solid state, this often leads to the formation of robust intermolecular amide dimers or chains, resulting in high lattice energy and poor solubility in non-polar solvents.
-
Pi-Stacking: The planar, electron-deficient pyridine ring facilitates strong
stacking, which can lead to rapid, uncontrolled precipitation or "oiling out" rather than ordered crystal growth. -
Polymorphism: Due to the rotational freedom of the carboxamide group and potential tautomerism of the pyrrole NH, this molecule is prone to polymorphism.
Pre-Crystallization Solubility Profiling
Before attempting bulk crystallization, a solubility screen is mandatory. The 6-azaindole core is generally more polar than its indole counterparts.
Table 1: Solubility Profile & Solvent Selection Guide
| Solvent Class | Examples | Solubility Behavior | Role in Crystallization |
| Polar Protic | Methanol, Ethanol, IPA | High (Hot), Mod (Cold) | Primary Solvent. Excellent for cooling crystallization. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dissolution Solvent. Use only for vapor diffusion or anti-solvent crash (difficult to remove). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Primary/Co-solvent. Good for polymorphism screening. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Anti-Solvent. Critical for inducing supersaturation. |
| Water | Water | Low to Moderate | Anti-Solvent (for alcohols) or Co-solvent (for pH adjustment). |
Detailed Experimental Protocols
Protocol A: Bulk Recrystallization (Purification Focus)
Target: Removal of synthetic impurities (Pd catalysts, starting materials) and isolation of pure solid.
System: Ethanol (Good Solvent) / n-Heptane (Anti-Solvent)
-
Dissolution:
-
Charge crude 6-azaindole-7-carboxamide (e.g., 5.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (absolute) (approx. 10-15 volumes, 50-75 mL).
-
Heat to reflux (78°C). If the solid does not fully dissolve, add ethanol in 5 mL increments until a clear solution is obtained.
-
Critical Step: If the solution is dark or contains particulates, perform a hot filtration through a Celite pad or a heated sintered glass funnel to remove inorganic salts (e.g., NaCl, Pd black).
-
-
Nucleation & Anti-Solvent Addition:
-
Maintain the filtrate at a gentle boil.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop point: Continue adding heptane until a faint, persistent turbidity (cloudiness) is observed.
-
Add just enough hot Ethanol (1-2 mL) to redissolve the turbidity and restore clarity.
-
-
Controlled Cooling:
-
Remove the heat source and allow the flask to cool to room temperature (RT) slowly on a cork ring (insulate with foil if necessary to slow cooling).
-
Seeding: At approx. 40-45°C, add a few seed crystals of pure 6-azaindole-7-carboxamide if available. This prevents oiling out.
-
Once at RT, transfer to an ice-water bath (0-4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[1]
-
Wash the cake with a cold 1:1 mixture of Ethanol/Heptane.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Vapor Diffusion (Structural Biology/X-Ray Focus)
Target: Growth of large, diffraction-quality single crystals.
System: DMSO (Solvent) / Water (Anti-Solvent)
-
Inner Vial Setup:
-
Dissolve 20-30 mg of pure 6-azaindole-7-carboxamide in 0.5 mL of DMSO . Ensure the solution is concentrated but not saturated.
-
Filter this solution through a 0.22 µm PTFE syringe filter into a small (2 mL) glass vial. Leave this vial uncapped .
-
-
Outer Chamber Setup:
-
Place the small vial inside a larger jar (e.g., 20 mL scintillation vial or a dedicated diffusion chamber).
-
Add 3-5 mL of Water (or Methanol) to the outer jar. Ensure the liquid level is below the rim of the inner vial.
-
-
Equilibration:
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with azaindole carboxamides is phase separation into an oil rather than a crystal. This occurs when the melting point of the solvated compound is lower than the crystallization temperature.
Workflow for Remediation:
Figure 1: Decision tree for crystallization optimization and troubleshooting phase separation events.
Specific Fixes for 6-Azaindole-7-Carboxamide:
-
Seeding: This is the most effective countermeasure. Retain a small amount of crude solid (if crystalline) or scratch the glass wall to generate nuclei.
-
Temperature Cycling: If oil forms, reheat the mixture until the oil dissolves (clear solution), then cool very slowly (1°C/min).
-
Solvent Modification: If using EtOH/Heptane causes oiling, switch to Isopropyl Acetate (IPAc) . IPAc has a higher boiling point and moderate polarity, often favoring crystallization over oiling for amides.
References
-
Azaindole Scaffold Properties: Popowycz, F., et al. (2014).[5] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.
-
Solubility & Pharmacokinetics: Khurana, L., et al. (2014). "Optimization of chemical functionalities of indole-2-carboxamides... and 6-azaindole analogs." Journal of Medicinal Chemistry.
-
General Crystallization of Azaindoles: BenchChem Technical Support. "Crystallization of Acetyl-7-azaindole (Analogous Protocol)."
-
Synthesis & Purification Context: Bouché, L., et al. (2012). "Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists."[6] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Intermediates: An Application Note and Protocol Guide
Introduction
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[1] Derivatives of this core are integral to a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders.[1] Specifically, the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide moiety is a key pharmacophore in several potent and selective drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key intermediates for the preparation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. We will explore two primary synthetic strategies, offering in-depth, step-by-step protocols and the scientific rationale behind the experimental choices.
Strategic Approaches to Synthesis
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide can be approached through two primary retrosynthetic pathways, both commencing from a functionalized 1H-pyrrolo[2,3-c]pyridine core. The choice of strategy may depend on the availability of starting materials, desired scale, and tolerance to specific reagents.
Strategy A focuses on the introduction of a cyano group at the C7 position of a halogenated precursor, followed by controlled hydrolysis to the desired carboxamide. This method is advantageous when a suitable halo-azaindole is readily accessible.
Strategy B involves the formation of a carboxylic acid at the C7 position, which is then converted to the carboxamide via standard amide coupling techniques. This route offers flexibility in the final amidation step, allowing for the synthesis of a diverse range of carboxamide derivatives.
Caption: Retrosynthetic analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Strategy A: Cyanation of a 7-Halo-1H-pyrrolo[2,3-c]pyridine Intermediate
This strategy hinges on the nucleophilic substitution of a halogen at the 7-position of the 1H-pyrrolo[2,3-c]pyridine ring with a cyanide source. The resulting 7-carbonitrile is a versatile intermediate that can be hydrolyzed to the primary amide.
Part 1: Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)
While 7-bromo-1H-pyrrolo[2,3-c]pyridine is commercially available, understanding its synthesis provides valuable context and an alternative if commercial sources are unavailable.[2] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A plausible synthetic route is adapted from the synthesis of the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Protocol 1: Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
-
Starting Material: 2-Amino-4-bromopyridine.
-
Reaction: A modified Bartoli indole synthesis or a Fischer indole synthesis using a suitable pyruvate derivative can be employed.
-
Rationale: The electron-donating amino group directs the cyclization to form the pyrrole ring fused at the [2,3-c] position. The bromo substituent remains intact for the subsequent cyanation step.
Note: As 7-bromo-1H-pyrrolo[2,3-c]pyridine is commercially available, a detailed synthetic protocol for this intermediate is provided for informational purposes and may require significant optimization.
Part 2: Cyanation of 7-Bromo-1H-pyrrolo[2,3-c]pyridine to form 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (Intermediate 2)
The conversion of the 7-bromo intermediate to the 7-carbonitrile can be achieved using a palladium- or copper-catalyzed cyanation reaction.
Protocol 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: To a solution of 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as DMF or DMA, add zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable phosphine ligand (e.g., dppf).
-
Degassing: The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparison of Cyanation Reagents
| Cyanide Source | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Zn(CN)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃/dppf | 120-150 °C, DMF/DMA | Good yields, tolerance to functional groups | Toxicity of zinc cyanide, requires inert atmosphere |
| CuCN | - | 150-200 °C, NMP | Stoichiometric, no palladium | High temperatures, potential for side reactions |
Part 3: Hydrolysis of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile to 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Target Compound)
The selective hydrolysis of the nitrile to the primary amide can be achieved under controlled acidic or basic conditions. Over-hydrolysis to the carboxylic acid is a potential side reaction that needs to be carefully managed.[4][5][6]
Protocol 3: Controlled Acidic Hydrolysis
-
Reaction Setup: Dissolve 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol or tert-butanol) and concentrated sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS to minimize the formation of the carboxylic acid byproduct.
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., aqueous sodium bicarbonate). The product can then be extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Strategy B: Amide Coupling of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid
This alternative strategy involves the initial synthesis of the 7-carboxylic acid intermediate, which is then coupled with an ammonia source or an amine to yield the desired carboxamide.
Part 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid (Intermediate 3)
This key intermediate can be prepared via several methods, including the hydrolysis of the 7-carbonitrile (as prepared in Strategy A) or through a direct carboxylation approach.
Protocol 4: Hydrolysis of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water), add a strong base such as sodium hydroxide or potassium hydroxide (excess).
-
Reaction Conditions: Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried.
Part 2: Amide Coupling to form 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Target Compound)
The final step involves the formation of the amide bond. This can be achieved using standard peptide coupling reagents.[7]
Protocol 5: Amide Coupling with an Activating Agent
-
Activation: To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each) and a tertiary amine base like DIPEA (2.0 eq).
-
Amine Addition: To the activated carboxylic acid, add a source of ammonia, such as ammonium chloride (1.5 eq) with an additional equivalent of base, or a solution of ammonia in a suitable solvent.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with aqueous solutions to remove excess reagents and byproducts, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Caption: Overview of the two primary synthetic workflows.
Conclusion
The preparation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide intermediates is a critical step in the synthesis of numerous biologically active molecules. The two strategies outlined in this application note, proceeding through either a 7-carbonitrile or a 7-carboxylic acid intermediate, provide robust and versatile approaches for medicinal chemists. The choice of route will be dictated by factors such as starting material availability, scalability, and the desired diversity of the final products. The detailed protocols and the underlying scientific principles presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 2021.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc, 2011.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2020.
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.
-
Azaindole synthesis. Organic Chemistry Portal.
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 2023.
-
Azaindoles in Medicinal Chemistry. PharmaBlock.
-
7-Bromo-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
-
7-Bromo-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes.
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology, 2015.
-
Pyrrole. Wikipedia.
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 2001.
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 2012.
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Bromo-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Best Practices for the Handling, Storage, and Stability Assessment of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Abstract
1H-pyrrolo[2,3-c]pyridine-7-carboxamide and its derivatives represent a promising class of heterocyclic compounds, investigated for roles as allosteric mGluR5 antagonists and potassium-competitive acid blockers (P-CABs).[1][2] The integrity of this molecule is paramount for obtaining reproducible and reliable results in research and development settings. This document provides a comprehensive guide to the proper handling, storage, and stability testing of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. It outlines potential degradation pathways based on its structural motifs and furnishes detailed protocols for conducting forced degradation studies to establish a comprehensive stability profile, in line with principles outlined by the International Council for Harmonisation (ICH).[3][4]
Physicochemical Properties & Safety Profile
A thorough understanding of the compound's fundamental properties is the first step toward ensuring its stability. While specific experimental data for this exact molecule is limited, properties can be inferred from its structural class (pyrrolopyridines).
Table 1: Physicochemical & Safety Summary
| Property | Value / Information | Source / Rationale |
|---|---|---|
| IUPAC Name | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide | Chemical Structure |
| Molecular Formula | C₈H₇N₃O | Derived from structure |
| Appearance | Likely a solid (e.g., powder/crystalline) | Common for similar heterocyclic compounds |
| Solubility | Varies; aqueous solubility may be limited but can be improved by substituent variation.[1] | Structure suggests potential solubility in organic solvents like DMSO, DMF, and alcohols. |
| Safety Precautions | Handle in a well-ventilated area.[5] Wear appropriate Personal Protective Equipment (PPE): gloves, lab coat, and eye protection. Avoid dust formation.[5][6] | Standard practice for handling research chemicals. Based on SDS for related compounds.[5][6][7] |
| Incompatibilities | Strong oxidizing agents.[6][7] | Common for electron-rich heterocyclic systems.[8] |
Recommended Handling and Storage Protocols
Maintaining the chemical integrity of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide requires stringent adherence to proper handling and storage conditions to prevent unintentional degradation.
General Handling
-
Ventilation: Always handle the solid compound and its solutions in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[5][6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, nitrile gloves, and a lab coat, is mandatory.
-
Static Discharge: For transfers of large amounts of solid material, use non-sparking tools to prevent fire risk caused by electrostatic discharge.[5]
Short-Term Storage (Up to 1 Week, Solid Form)
-
Container: Store in a tightly sealed, clearly labeled vial (amber glass is recommended to protect from light).
-
Environment: Keep in a desiccator at room temperature to protect from moisture.
Long-Term Storage (Solid Form)
-
Temperature: Store at -20°C for optimal stability. For extended periods, -80°C is preferable.
-
Atmosphere: The pyrrolo-pyridine core can be susceptible to oxidation.[8] For maximum long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Location: Store in a dry, dark, and cool, well-ventilated place away from incompatible materials like strong oxidizing agents.[5][6]
Solution Storage
-
Rationale: Compounds are generally less stable in solution than in their solid state. Hydrolytic and oxidative degradation can occur more rapidly.
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF).
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Storage: If short-term storage is necessary, aliquot the solution into tightly sealed vials to minimize freeze-thaw cycles and store at -80°C. Protect from light.
Chemical Stability and Degradation Pathways
The structure of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide contains several functional groups that are susceptible to degradation under common stress conditions. Understanding these liabilities is crucial for developing stability-indicating analytical methods.[3][9]
-
Carboxamide Group: This group is prone to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield the corresponding carboxylic acid and ammonia.[10][11]
-
Pyrrole Ring: As an electron-rich aromatic system, the pyrrole moiety is susceptible to oxidation .[8] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Pyridine Ring: The pyridine ring can undergo hydroxylation as a degradation mechanism.[12][13]
-
Aromatic System: The entire fused aromatic system may be sensitive to photodegradation upon exposure to UV or high-intensity visible light, potentially through free-radical mechanisms.[11] Photosensitive groups often include carbonyls and nitroaromatics, and the extended aromatic system here could be susceptible.[11]
Diagram 1: Proposed primary degradation pathways for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Protocol: Forced Degradation Stability Assessment
A forced degradation study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop a robust, stability-indicating analytical method.[3][9] This protocol is based on ICH guidelines.[4][11]
Objective
To systematically evaluate the stability of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide under various stress conditions (hydrolysis, oxidation, heat, and light) and to facilitate the development of a stability-indicating analytical method.
Experimental Workflow
Diagram 2: High-level workflow for the forced degradation study.
Materials and Reagents
-
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
Calibrated oven, photostability chamber, pH meter
-
HPLC or UPLC system with a PDA/UV detector and a Mass Spectrometer (MS).[14]
-
Reversed-phase C18 column
Step-by-Step Stress Condition Protocols
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is the T=0 unstressed control.
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Protocol | Justification |
|---|---|---|
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation, repeat with 1 M HCl.[3][11] | To assess susceptibility to acid-catalyzed degradation, primarily of the carboxamide group. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temp for 24 hours. If no degradation, increase temp to 60°C.[3][10][11] | To assess susceptibility to base-catalyzed degradation. Amide hydrolysis is often faster under basic conditions. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store protected from light at room temp for 24 hours.[11] | To evaluate stability against oxidative stress, which can affect the electron-rich pyrrole ring. |
| Thermal Degradation | Store the solid compound in an oven at 60°C for 48 hours. Separately, store 2 mL of the stock solution at 60°C.[11][15] | To assess the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | Expose the solid compound and the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[11][15] | To determine if the compound is light-sensitive, as mandated by ICH Q1B guidelines. |
-
Sample Preparation for Analysis:
-
After the specified incubation time, cool samples to room temperature.
-
Crucially, neutralize the acidic and basic samples using an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Dilute all stressed samples and a control sample (stored at 4°C) to the final analytical concentration with the mobile phase.
-
Sample Analysis
-
Technique: A reversed-phase HPLC (RP-HPLC) method is the standard for stability testing.[14][16]
-
Detection: Use a PDA/UV detector to quantify the parent peak and degradation products. Mass spectrometry (LC-MS) is essential for identifying the mass of degradation products, which aids in structural elucidation.[14]
-
Method Validation: The analytical method must be "stability-indicating," meaning it can separate the parent peak from all significant degradation product peaks, ensuring accurate quantification of the parent compound.[3][16]
Data Interpretation
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.
-
Identify the mass of major degradation products using MS data to propose their structures, which should correlate with the expected pathways (Diagram 1).
-
The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If it's minimal, increase the severity of the conditions.[9]
Summary and Recommendations
Proper handling and an awareness of the chemical liabilities of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide are essential for its effective use in research. The protocols provided herein offer a robust framework for its storage and for a comprehensive assessment of its stability profile.
Table 3: Summary of Handling and Storage Recommendations
| Condition | Solid Form | In Solution |
|---|---|---|
| General Handling | In ventilated hood, with PPE | In ventilated hood, with PPE |
| Short-Term Storage | Room temp, desiccated, dark | Prepare fresh; if necessary, 4°C for <24h, dark |
| Long-Term Storage | -20°C to -80°C, under inert gas, dark | -80°C, aliquoted to avoid freeze-thaw |
| Primary Risks | Oxidation, photolysis, moisture | Hydrolysis, oxidation, photolysis |
By implementing these guidelines, researchers can ensure the quality and integrity of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.).
- 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets - Echemi. (n.d.).
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Synquest Labs. (n.d.).
- Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. (2012, October 15).
- Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation Studies - SciSpace. (2016, December 14).
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- Assay and Stability Testing - Kinam Park. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- Stability testing of existing active substances and related finished products. (2023, July 13).
- (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (2025, September 27).
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. (2014).
Sources
- 1. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sepscience.com [sepscience.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. kinampark.com [kinampark.com]
Application Notes and Protocols for In Vitro Evaluation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Derivatives
Introduction: The Versatility of the 1H-pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine core, a heterocyclic amine, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. This versatility has led to the development of numerous derivatives, such as 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, which have been investigated as potent and selective inhibitors of various therapeutic targets. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B)[1][2]. Furthermore, the broader class of 1H-pyrrolo[2,3-c]pyridine derivatives has been explored as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5) and as potassium-competitive acid blockers[3][4].
Given the diverse potential applications of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide compounds, a robust and multifaceted in vitro testing strategy is essential to characterize their biological activity. This guide provides detailed protocols for a suite of in vitro assays designed to elucidate the biochemical potency, cellular efficacy, and target engagement of this promising class of molecules. We will delve into the principles and methodologies of biochemical kinase assays, cell viability assays, and cellular target engagement assays, offering a comprehensive framework for their preclinical evaluation.
I. Biochemical Potency Assessment: In Vitro Kinase Inhibition Assay
Principle: Many 1H-pyrrolo[2,3-c]pyridine derivatives are designed as kinase inhibitors[2][5]. An in vitro kinase assay is a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase. These assays are fundamental for determining the potency (typically as an IC50 value) and selectivity of a compound against a panel of kinases[6]. The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. Inhibition of this process by a test compound leads to a decrease in the measured signal.
Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common non-radioactive, high-throughput method.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer. A generic buffer may contain 20 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM DTT[7]. The specific requirements for co-factors like MgCl2 (typically 10 mM) should be optimized for the kinase of interest[7].
-
Compound Dilution: Prepare a serial dilution of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide test compound in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Kinase and Substrate: Dilute the recombinant kinase and its corresponding substrate (often a biotinylated peptide) to their final working concentrations in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells of a low-volume 384-well assay plate.
-
Add 4 µL of the diluted kinase solution to each well and gently mix.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction for 60-120 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of detection reagents. For an HTRF assay, this would typically be a Europium cryptate-labeled anti-phospho-antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the vehicle control (high signal) and a positive control inhibitor or no-enzyme control (low signal).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Range/Value | Rationale |
| Final Compound Concentration | 1 nM - 100 µM | To generate a full dose-response curve for IC50 determination. |
| Final Kinase Concentration | 0.1 - 5 nM | Should be in the linear range of the assay. |
| Final Substrate Concentration | 100 - 500 nM | Typically at or above the Km for the substrate. |
| Final ATP Concentration | 10 - 100 µM | Near the Km of ATP for the kinase to detect competitive inhibitors. |
| Incubation Times | 15 - 120 minutes | Optimized to ensure reaction linearity and signal stability. |
II. Cellular Efficacy Assessment: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8]. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan[8]. The amount of formazan produced is directly proportional to the number of viable cells[8]. This assay is crucial for evaluating the anti-proliferative effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives, particularly in cancer cell lines[9].
Experimental Workflow: MTT Assay
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium[10].
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide in complete growth medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure period, typically 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS[11].
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C[12].
-
After incubation, purple formazan crystals should be visible within the cells.
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[10].
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer[12]. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50/IC50 value.
-
| Parameter | Typical Range/Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Treatment Duration | 48 - 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| MTT Incubation Time | 2 - 4 hours | Sufficient time for formazan crystal formation in viable cells. |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference) | Corresponds to the peak absorbance of the solubilized formazan product. |
III. Cellular Target Engagement: NanoBRET™ Assay
Principle: Confirming that a compound interacts with its intended target within a living cell is a critical step in drug development. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method for quantifying compound binding to a specific protein in live cells[13]. The assay relies on energy transfer from a NanoLuc® luciferase, genetically fused to the target protein, to a fluorescent tracer that binds to the same protein[13]. When a test compound is introduced, it competes with the tracer for binding to the target protein, causing a decrease in the BRET signal that is proportional to the compound's affinity and concentration[14][15].
Signaling Pathway: NanoBRET™ Target Engagement
Detailed Protocol
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Dispense 100 µL of the cell suspension into each well of a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide test compound.
-
Add the test compound to the wells.
-
Immediately add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium[16].
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control (no compound).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50, which reflects the compound's affinity for the target in living cells.
-
| Parameter | Typical Range/Value | Rationale |
| Cell Type | HEK293 or other easily transfectable cell line | Provides a consistent background for expressing the fusion protein. |
| Tracer Concentration | 1 - 10 µM (target-dependent) | Optimized to give a robust BRET signal without saturation. |
| Equilibration Time | 2 hours | Allows the compound and tracer binding to reach a steady state. |
| Luminescence Filters | Donor: ~460 nm, Acceptor: >600 nm | Specific filters to separate the NanoLuc® and tracer emission signals. |
Conclusion
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold holds significant potential for the development of novel therapeutics. A systematic in vitro evaluation is paramount to understanding the biological activity of its derivatives. By employing a tiered approach that begins with biochemical assays to determine potency, progresses to cell-based assays to assess efficacy, and culminates in target engagement studies to confirm the mechanism of action, researchers can efficiently identify and optimize lead candidates. The protocols detailed in this guide provide a robust framework for this critical phase of drug discovery, enabling the comprehensive characterization of this important class of molecules.
References
-
Clyte Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
PubMed. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
-
PubMed. (n.d.). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.jp [sci-hub.jp]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. clyte.tech [clyte.tech]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Improving yield of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide synthesis
This guide functions as a specialized Technical Support Center for researchers attempting the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide . It is structured to address the specific electronic and solubility challenges inherent to the 6-azaindole scaffold.
Ticket Subject: Optimizing Yield for C7-Carboxamide Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Overview & Architecture
Before troubleshooting specific steps, we must align on the substrate architecture. The 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) system presents a unique "push-pull" electronic challenge.
-
The Trap: Unlike the more common 7-azaindole, the 6-azaindole places the pyridine nitrogen at position 6.
-
The Target: Position 7 (C7) is electronically equivalent to the C2 position of a pyridine. It is electron-deficient and activated for nucleophilic attack only if the nitrogen is activated (e.g., N-oxide), or for radical attack (Minisci type).
Strategic Synthesis Map
The following decision tree outlines the three viable pathways to the 7-carboxamide. Use this to identify where your current workflow is failing.
Figure 1: Strategic Synthesis Map. Route A is the industry standard for scale; Route B is preferred if the 7-chloro intermediate is commercially available; Route C is high-risk/high-reward for medicinal chemistry libraries.
Troubleshooting Guides (Q&A Format)
Module A: The Reissert-Henze Bottleneck (Nitrile Formation)
Issue: "I am reacting the N-oxide with TMSCN and Benzoyl Chloride, but I get a complex mixture and low yield of the 7-cyano product."
Diagnosis: This is a classic "regioselectivity vs. stability" conflict. The Reissert-Henze reaction generates a highly reactive N-benzoyloxyiminium ion. If the reaction temperature is uncontrolled or the solvent is wet, the intermediate decomposes or polymerizes.
Corrective Protocol:
-
Solvent Switch: Do not use pure DCM. Switch to a DCM/DMF (4:1) mixture. The 6-azaindole N-oxide and the resulting nitrile are poorly soluble in DCM, leading to precipitation of unreacted starting material or encapsulation of the product.
-
Base Selection: Replace triethylamine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger base and facilitates the elimination step more cleanly.
-
Temperature Control: The addition of Benzoyl Chloride must happen at 0°C , but the reaction must be allowed to warm to room temperature slowly to effect the rearrangement.
Validated Protocol (Route A):
Suspend 6-azaindole N-oxide (1.0 eq) in DCM/DMF (4:1).
Add TMSCN (3.0 eq).
Add DBU (2.0 eq) and cool to 0°C.
Dropwise add Benzoyl Chloride (1.5 eq) over 30 mins.
Critical: Quench with saturated NaHCO3 before attempting to isolate. The nitrile product often precipitates upon quenching.
Module B: Palladium Catalyst Death (Cyanation of 7-Chloro)
Issue: "I synthesized 7-chloro-1H-pyrrolo[2,3-c]pyridine, but the Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) stalls at <10% conversion."
Diagnosis: You are experiencing Catalyst Poisoning . The N1 (pyrrole) nitrogen and the N6 (pyridine) nitrogen can chelate Palladium, shutting down the catalytic cycle. This is exacerbated in 6-azaindoles compared to indoles due to the extra nitrogen.
The Fix: The "Protection First" Rule You cannot efficiently cyanate unprotected azaindoles. The free N-H is the culprit.
Comparison of Protective Groups for Step B:
| Protective Group | Stability | Deprotection | Suitability for Cyanation |
| Tosyl (Ts) | High | NaOH/MeOH (Easy) | Excellent. Electron-withdrawing nature deactivates N1, preventing Pd binding. |
| SEM | Very High | TBAF/TFA (Harsh) | Good , but deprotection can be tricky with the amide present. |
| Boc | Moderate | TFA/HCl | Poor. Often falls off under the high thermal stress (120°C+) of cyanation. |
Recommended Workflow:
-
Protect: React 7-chloro-6-azaindole with TsCl/NaH.
-
Cyanate: Use Pd2(dba)3 (2 mol%) + dppf (4 mol%) + Zn(CN)2 in DMF at 120°C. Note: dppf is superior to PPh3 for this substrate. [1]
-
Deprotect: The Tosyl group often cleaves during the subsequent hydrolysis step if basic conditions are used, saving a step.
Module C: Hydrolysis Woes (Nitrile to Amide)
Issue: "My 7-cyano intermediate hydrolyzes all the way to the carboxylic acid, or doesn't react at all."
Diagnosis: The C7 position is electron-deficient. Standard acid hydrolysis (H2SO4) is too harsh and will drive the reaction to the acid. Standard basic hydrolysis (NaOH) is often too slow due to the insolubility of the nitrile.
The Solution: Ghaffar-Parkins Catalyst or Peroxide Avoid strong acids/bases. Use an oxidative hydrolysis method.
Option 1: The Urea-Hydrogen Peroxide (UHP) Method (High Yield, Scalable)
Reagents: 7-cyano-6-azaindole, K2CO3 (0.2 eq), 30% H2O2 (5 eq), in DMSO/Water.
Mechanism: The hydroperoxide anion is a super-nucleophile (alpha-effect) that attacks the nitrile faster than hydroxide, stopping at the amide.
Procedure: Dissolve nitrile in DMSO (solubility is key). Add K2CO3. Add H2O2 dropwise at 0°C, then stir at RT. Pour into water to precipitate the amide.
Option 2: Platinum Catalysis (The "Parkins" Catalyst)
Reagents: [PtH(PMe2OH)(PMe2O)2H] (Parkins Catalyst) in Ethanol/Water.
Why: This is the mildest method known. It hydrates nitriles to amides at neutral pH. Use this if your substrate has other sensitive groups (e.g., esters).[1]
Advanced Troubleshooting: The "Minisci" Alternative
If the N-oxide/Cyanation routes fail, consider Radical Carbamoylation . Recent literature suggests that azaindoles can be directly functionalized using Minisci-type radical chemistry.
-
Reagents: Formamide + K2S2O8 (Potassium Persulfate) + TFA.
-
Conditions: 70°C.
-
Mechanism: Generation of a carbamoyl radical (
) which attacks the protonated heterocycle at the most electron-deficient position (C7). -
Pros: One step from the starting material.
-
Cons: Regioselectivity can be an issue (C4 vs C7), but C7 is usually favored in acidic media due to the protonation of N6. [2]
References & Grounding
-
Catalyst Systems for Azaindole Cyanation:
-
Source: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides."
-
Relevance: Establishes the necessity of specific ligand systems (dppf) and Zn(CN)2 for heteroaryl halides to avoid poisoning.
-
URL:[Link]
-
-
C7 Functionalization Logic:
-
Source: "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems."
-
Relevance: Confirms C7 as a viable site for radical and metal-mediated functionalization in 6-azaindole systems.
-
URL:[Link]
-
-
Reissert-Henze on Azaindoles:
-
General Reactivity of Azaindoles:
-
Source: "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)."
-
Relevance: Discusses the solubility and tautomerization issues that complicate the workup of these compounds.
-
URL:[Link]
-
Sources
Purifying 1H-pyrrolo[2,3-c]pyridine-7-carboxamide by Column Chromatography: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and related nitrogen-containing heterocyclic compounds by column chromatography. The question-and-answer format directly addresses common experimental issues, offering explanations grounded in chromatographic theory and providing practical, field-proven solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My compound remains at the baseline (Rf = 0) on the TLC plate, even with highly polar solvent systems. What is happening?
A1: This issue typically arises from strong interactions between the basic nitrogen atoms in the pyrrolopyridine scaffold and the acidic silanol groups on the surface of the silica gel. This strong adsorption prevents the compound from moving with the mobile phase.
Troubleshooting Strategies:
-
Addition of a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][2][3] A typical starting concentration is 0.5-2% (v/v). The base will compete with your compound for the acidic sites on the silica, reducing the strong adsorption and allowing for elution. Always test the modified solvent system with TLC first to confirm improved mobility and stability.
-
Alternative Stationary Phases: If a basic modifier is ineffective or if your compound is unstable under basic conditions, consider using a different stationary phase.[4][5]
-
Neutral or Basic Alumina (Al₂O₃): Alumina is a good alternative for the purification of basic compounds.[4]
-
Deactivated Silica Gel: You can prepare deactivated silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4][6]
-
Amine-Functionalized Silica: This specialized stationary phase has a basic surface, which can prevent the degradation and strong adsorption of acid-sensitive compounds.[4]
-
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can be an effective alternative.[7][8]
Q2: My compound is streaking badly on the TLC plate and the column. How can I improve the peak shape?
A2: Streaking, or tailing, is often caused by the same strong interactions described in Q1, as well as overloading the column or poor sample application.
Troubleshooting Strategies:
-
Optimize the Mobile Phase: As with baseline retention, adding a basic modifier like triethylamine to the eluent can significantly improve the peak shape for basic compounds like 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.[1][3]
-
Reduce Sample Load: Overloading the column is a common cause of streaking.[1] A general rule of thumb for a standard separation is to use a silica-to-sample ratio of at least 50:1 (w/w). For more difficult separations, this ratio may need to be increased to 100:1 or more.[9][10]
-
Proper Sample Loading: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble. The loading solvent should ideally be the same as, or less polar than, the initial mobile phase to ensure a tight starting band.[9] If your compound is not very soluble in the mobile phase, you can use a stronger solvent for dissolution, but use the smallest volume possible. Alternatively, "dry loading" can be employed by pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.[5][9]
Q3: I'm seeing poor separation between my desired product and a closely related impurity. What strategies can I use to improve resolution?
A3: Improving the resolution between two closely eluting compounds requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Strategies for Improving Resolution:
| Parameter | Action | Rationale |
| Mobile Phase Composition | Fine-tune the solvent ratio or switch to a different solvent system. | Changing the solvent composition can alter the selectivity of the separation, which has the most significant impact on resolution.[11] |
| Gradient Elution | Switch from isocratic (constant solvent composition) to gradient elution. | A gradual increase in the polarity of the mobile phase can help to sharpen peaks and improve the separation of complex mixtures.[12] |
| Stationary Phase | Change to a different type of stationary phase (e.g., from silica to alumina or a bonded phase). | Different stationary phases offer different selectivities, which can dramatically improve the separation of challenging mixtures.[13] |
| Column Length | Increase the length of the column. | A longer column increases the number of theoretical plates, which leads to better resolution, although it will also increase the run time and backpressure.[11][14][15] |
| Particle Size | Use a stationary phase with a smaller particle size. | Smaller particles provide a larger surface area for interaction, leading to higher column efficiency and better resolution. However, this will also increase backpressure.[12][15] |
Q4: My product seems to be decomposing on the silica gel column. How can I prevent this?
A4: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[5][16] Nitrogen-containing heterocycles can be particularly susceptible to this.
Prevention Strategies:
-
Deactivate the Silica Gel: Before use, wash the silica gel with a solution containing a base like triethylamine to neutralize the acidic silanol groups.[4][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil® (magnesium silicate).[4][5]
-
Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation.[17] Use a slightly more polar solvent system to elute your compound faster, or consider using flash chromatography, which employs pressure to increase the flow rate.
-
2D TLC Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC experiment.[18] Spot your compound in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, you will see spots below the diagonal.[18]
Q5: What is the best way to choose a solvent system for the column chromatography of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide?
A5: The ideal solvent system should provide a good separation of your target compound from impurities, with a target Rf value of around 0.2-0.4 for the desired product on a TLC plate.[9]
Step-by-Step Solvent System Selection:
-
Start with TLC: Thin-layer chromatography is an essential tool for quickly screening different solvent systems.[12][19]
-
Choose a Starting Solvent System: For nitrogen-containing heterocycles, common solvent systems include ethyl acetate/hexanes and methanol/dichloromethane.[20][21]
-
Optimize the Polarity: Start with a low polarity mixture and gradually increase the proportion of the more polar solvent until you achieve the desired Rf value.[19]
-
Consider Modifiers: If you observe streaking or poor separation, add a small amount of a modifier (e.g., triethylamine for basic compounds) to the solvent system.[1]
Caption: Workflow for selecting an optimal solvent system.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column (Wet Slurry Method)
-
Prepare the Column: Secure a glass column of the appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9][22]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[9] Stir gently to remove any trapped air bubbles.
-
Pack the Column: Pour the slurry into the column in one continuous motion.[10] Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[9]
-
Equilibrate the Column: Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Add more solvent and continue to flush the column until the silica bed is stable and no cracks or channels are visible. Do not let the solvent level drop below the top of the silica at any point.
-
Add a Protective Layer: Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading.[9]
-
Load the Sample: Carefully add your sample, dissolved in a minimal amount of solvent, to the top of the column.
-
Begin Elution: Open the stopcock, add your mobile phase, and begin collecting fractions.
Caption: A logical approach to troubleshooting common purification challenges.
References
- Vertex AI Search. (n.d.). How To Choose Solvent System For Column Chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Welch, C. J., et al. (n.d.). The Improvement of the Resolution by Column Stacking and Its Application in the Compound Purification.
- Danaher Life Sciences. (n.d.). Impact of Column Length on Chromatographic Resolution.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- Chromatography Today. (n.d.). How Do You Improve Separation in Column Chromatography?.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
- Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale.
- Restek. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) - Organic Syntheses Procedure.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?.
- ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?.
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into DAC Columns.
- BenchChem. (2025). Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (2019, May 17). Reasons for decomposition of isolated compounds from plant extracts?.
- Journal of Gas Chromatography. (1963, December). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
- Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?.
- Reddit. (2022, February 22). troubleshooting column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- PMC. (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
- Science.gov. (n.d.). g-25 column chromatography: Topics by Science.gov.
- ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Supplementary Information. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
- Reddit. (2019, March 14). Getting Compound off of dry silica gel?.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
- PubMed. (2012, October 15). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
- ACS Publications. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. santaisci.com [santaisci.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Chromatography [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
Overcoming regioselectivity issues in 6-azaindole carboxamide synthesis
Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity issues during the synthesis of 6-azaindole carboxamides. As a privileged scaffold in numerous therapeutic agents, mastering the controlled functionalization of the 6-azaindole core is critical. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the mechanistic rationale behind them.
Introduction: The Regioselectivity Challenge
The 6-azaindole (or 1H-pyrrolo[3,2-b]pyridine) ring system presents multiple potential sites for functionalization. When attempting to install a carboxamide group, chemists often face a mixture of isomers, primarily resulting from competing reactions at the N1 (pyrrole nitrogen), C3, and C7 positions. The pyridine nitrogen atom deactivates the benzene-ring portion of the scaffold, making direct electrophilic substitution challenging and often favoring reactions on the electron-rich pyrrole ring. Controlling the precise placement of the carboxamide group is paramount, as isomeric impurities can drastically alter pharmacological activity and create downstream purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles you may encounter in the lab.
Troubleshooting Guides & FAQs
Scenario 1: Uncontrolled N1 vs. C3 Carboxylation
Question: I am attempting to introduce a carboxyl group to my 6-azaindole using a strong base and CO₂ quench, but I'm getting a mixture of N1- and C3-carboxylated products. How can I selectively favor C3-carboxylation?
Answer: This is a classic regioselectivity problem rooted in the comparable acidity of the N1-H and C3-H protons under certain conditions. Direct deprotonation with strong bases like n-BuLi can lead to a mixture of the N1-anion and the C3-anion, both of which react with CO₂. The key to achieving C3 selectivity is to prevent reaction at the N1 position by installing a protecting group.
Core Technical Rationale: The N1 proton is generally the most acidic site on the indole scaffold. Its deprotonation is often kinetically favored. However, by protecting the nitrogen, you eliminate this competing pathway and force functionalization onto the carbon framework. The inherent electronic properties of the indole nucleus favor electrophilic attack (or reaction with an electrophile after metalation) at the C3 position.[1]
Recommended Strategy: N1-Protection The use of an appropriate N-protecting group is the most reliable method to ensure C3-selective functionalization.
dot
Sources
Minimizing side reactions during 1H-pyrrolo[2,3-c]pyridine-7-carboxamide production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. As a molecule of significant interest in medicinal chemistry, particularly as a scaffold for allosteric mGluR5 antagonists, its efficient synthesis is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize side reactions during its production. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide typically proceeds through a multi-step sequence, most commonly involving the formation of a 7-cyano or 7-carboxylic acid intermediate. Each step presents unique challenges and potential for side product formation. This section addresses specific issues you may encounter.
Issue 1: Low Yield or Incomplete Conversion During Nitrile Hydrolysis
A common route to the target carboxamide involves the hydrolysis of a 7-cyano-1H-pyrrolo[2,3-c]pyridine precursor. Incomplete reaction or the formation of undesired products can significantly impact overall yield.
Question: My hydrolysis of 7-cyano-1H-pyrrolo[2,3-c]pyridine to the corresponding carboxylic acid is sluggish, and I'm observing significant amounts of unreacted starting material. What are the potential causes and solutions?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under both acidic and basic conditions.[2][3] The choice of conditions is critical and can be influenced by the stability of the pyrrolopyridine core.
-
Inadequate Hydrolysis Conditions: The electron-withdrawing nature of the pyridine ring can affect the reactivity of the cyano group.
-
Acid-Catalyzed Hydrolysis: This method involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[2] If the reaction is slow, consider increasing the concentration of the acid (e.g., HCl, H₂SO₄) or the reaction temperature. However, be aware that harsh acidic conditions can potentially lead to degradation of the pyrrole ring, which is known to be sensitive to strong acids.
-
Base-Catalyzed Hydrolysis: Using a strong base like NaOH or KOH is also effective. The reaction proceeds through the formation of a carboxylate salt, which is then protonated in a separate acidic workup step.[3] If you are experiencing low conversion, increasing the base concentration or temperature may be necessary.
-
-
Solubility Issues: The starting nitrile may have poor solubility in the aqueous reaction medium.
-
Co-solvents: Employing a water-miscible co-solvent such as ethanol, methanol, or dioxane can improve the solubility of the starting material and facilitate the reaction.
-
-
Formation of the Intermediate Amide: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] It's possible that under your current conditions, the reaction is stalling at the amide stage. To push the reaction to completion, more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) may be required.
Troubleshooting Workflow for Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Formation of Side Products During Amide Coupling
The conversion of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid to the corresponding carboxamide is a critical step that can be plagued by side reactions, depending on the coupling agent and reaction conditions used.
Question: I am attempting to form the 7-carboxamide from the carboxylic acid using a coupling reagent, but I am observing multiple side products and a low yield of my desired product. What are the likely side reactions and how can I mitigate them?
Answer:
The choice of coupling reagent is crucial for a successful and clean amide bond formation. Common reagents include carbodiimides like EDC (often with additives like HOBt or OxymaPure) and uronium/guanidinium salts like HATU. Each has its own set of potential side reactions.
-
Side Reactions with Carbodiimides (e.g., EDC/HOBt):
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more prevalent in polar aprotic solvents like DMF.[1]
-
Mitigation:
-
Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) if your starting materials are soluble.
-
Order of Addition: Pre-activate the carboxylic acid with EDC and HOBt for a short period before adding the amine. This minimizes the lifetime of the O-acylisourea intermediate.
-
-
-
Racemization: If you are coupling a chiral amine, racemization can be a concern. The addition of HOBt or OxymaPure helps to suppress this side reaction.
-
-
Side Reactions with Uronium/Guanidinium Reagents (e.g., HATU):
-
Guanidinylation of the Amine: The guanidinium group of HATU can react with the amine starting material, forming a guanidinylated side product.
-
Mitigation:
-
Stoichiometry: Avoid using a large excess of HATU. Typically, 1.05-1.2 equivalents are sufficient.
-
Pre-activation: Activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine.
-
-
-
-
Decarboxylation of the Starting Material: Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. This would result in the formation of the parent 1H-pyrrolo[2,3-c]pyridine.
-
Mitigation:
-
Temperature Control: Perform the coupling reaction at room temperature or below (0 °C). Avoid prolonged heating.
-
Catalyst Choice: While some metal catalysts can promote decarboxylation, the standard amide coupling reagents are less likely to cause this issue under mild conditions.
-
-
-
Reaction at the Pyrrole Nitrogen: The N-H of the pyrrole ring is acidic (pKa of pyrrole is ~17.5) and can be deprotonated by the base used in the coupling reaction.[4] While direct acylation at the nitrogen is less likely than at the intended amine due to differences in nucleophilicity, it remains a theoretical possibility, especially with highly reactive intermediates.
-
Mitigation:
-
N-Protection: If side reactions involving the pyrrole nitrogen are suspected, consider protecting it with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). However, this adds extra steps to the synthesis.
-
-
Table 1: Troubleshooting Common Amide Coupling Side Reactions
| Side Product/Issue | Potential Cause | Recommended Solution |
| N-Acylurea | Rearrangement of O-acylisourea (EDC) | Use less polar solvent (e.g., DCM), pre-activate carboxylic acid. |
| Guanidinylated Amine | Excess HATU reacting with amine | Use stoichiometric HATU, pre-activate carboxylic acid. |
| Decarboxylation Product | Thermal instability of carboxylic acid | Maintain low reaction temperature (0 °C to RT). |
| N-acylated Pyrrole | Reaction at the pyrrole N-H | Use a non-nucleophilic base, consider N-protection if necessary. |
II. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the pyrrole nitrogen (N-1) during the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide?
A1: The necessity of N-protection depends on the specific reaction conditions and reagents used. The pyrrole N-H is weakly acidic and can participate in side reactions under basic conditions.[4] For instance, during amide coupling with a strong base, deprotonation of the pyrrole nitrogen could occur. While direct acylation at this position is generally less favorable than at the desired amine, it can be a competing pathway. If you are experiencing issues with side reactions that cannot be resolved by optimizing other parameters, N-protection with a group like Boc or SEM should be considered. These protecting groups can be introduced and removed under specific conditions that are compatible with the rest of the molecule.
Q2: What is the best method for purifying the final 1H-pyrrolo[2,3-c]pyridine-7-carboxamide product?
A2: The purification strategy will depend on the nature of the impurities present.
-
Column Chromatography: This is the most common method for purifying compounds of this type. A normal-phase silica gel column is typically used.
-
Solvent System: A good starting point for the eluent is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Tailing: Azaindole derivatives can sometimes streak or tail on silica gel due to interaction with the acidic silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape and separation.[5]
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method for obtaining highly pure material. The choice of solvent is critical and will need to be determined empirically. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes.
-
Preparative TLC/HPLC: For small-scale purification or for separating very close-running impurities, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.[5]
Q3: I am observing the formation of an isomeric impurity. What could be the cause?
A3: The formation of isomeric impurities can sometimes occur during the synthesis of the pyrrolopyridine core itself, depending on the chosen synthetic route. For example, some cyclization strategies can lead to the formation of other pyrrolopyridine isomers. If you suspect an isomeric impurity, it is crucial to carefully analyze your starting materials and intermediates by NMR and LC-MS to pinpoint the source of the issue. Purification of isomers can be challenging and may require high-resolution chromatographic techniques like HPLC.[5]
Q4: My final product appears to be unstable and darkens over time. How should I handle and store it?
A4: Pyrrole and its derivatives can be sensitive to air and light, leading to gradual decomposition and darkening.[4] To ensure the stability of your 1H-pyrrolo[2,3-c]pyridine-7-carboxamide:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Protect the compound from light by storing it in an amber vial or in the dark.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down any potential degradation.
III. Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of 7-Cyano-1H-pyrrolo[2,3-c]pyridine
-
To a solution of 7-cyano-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol) is added a strong acid (e.g., concentrated HCl or H₂SO₄).
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the pH is carefully adjusted with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
Protocol 2: General Procedure for Amide Coupling using HATU
-
To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
HATU (1.1 equivalents) is added, and the mixture is stirred at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
A source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt like ammonium chloride) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Scheme: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Sources
- 1. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Optimization for 6-Azaindole Amidation
Subject: Troubleshooting & Optimization of Reaction Temperature in Palladium-Catalyzed Amidation of 6-Azaindoles. Applicable For: Buchwald-Hartwig Cross-Coupling, C-H Activation Amidation. Last Updated: February 14, 2026.
The Thermal Landscape: Why Temperature Defines Success
In the amidation of 6-azaindoles (pyrrolo[2,3-c]pyridine), temperature is not merely a kinetic accelerator; it is the selector between productive coupling and catalyst death. Unlike standard indoles, the 6-azaindole scaffold presents a unique "double-edged" electronic profile:
-
Electron Deficiency: The pyridine ring withdraws electron density, making the oxidative addition (OA) of halo-6-azaindoles to Pd(0) faster than in electron-rich arenes.
-
Catalyst Sequestration: The pyridine nitrogen (
) is a potent ligand. At suboptimal temperatures, it outcompetes phosphine ligands, forming inactive resting states.
The "Goldilocks" Zone:
-
< 80°C: Risk of catalyst sequestration by
.[1] Incomplete conversion. -
80°C – 100°C: Optimal window for Xantphos/BrettPhos systems.[1]
-
> 110°C: High risk of hydrodehalogenation (reductive side-reaction) and amide decomposition.
Troubleshooting Guide: Symptom-Based Solutions
Symptom A: Reaction Stalls at ~50% Conversion
Diagnosis: Catalyst Deactivation (Poisoning). The reaction starts well but halts. Adding more heat does not restart it. This indicates the catalyst has either precipitated as Pd-black or formed a stable, inactive complex with the azaindole nitrogen.
-
Root Cause: Temperature was too low to promote Ligand Exchange, or the concentration of the active catalytic species dropped below the threshold.
-
Corrective Action:
-
Do not increase Temp immediately. High heat on a stalled reaction often leads to degradation.
-
Resupply Protocol: Cool to RT. Add a fresh aliquot of catalyst (0.5 equiv of original loading) and Ligand (1.0 equiv).
-
Ligand Switch: If using monodentate ligands (e.g., XPhos), switch to bidentate ligands like Xantphos or BrettPhos . These are more resistant to displacement by the azaindole nitrogen at 100°C.
-
Symptom B: Formation of Dehalogenated Azaindole (Hydrodehalogenation)
Diagnosis: Thermal Overdrive / Hydride Source. You observe the loss of the halogen (Br/Cl) but no amide bond formation.
-
Root Cause: Temperature > 110°C promotes
-hydride elimination from the amine/amide or solvent, followed by reductive elimination of H-Ar. -
Corrective Action:
-
Lower Temperature: Cap the reaction at 90°C.
-
Solvent Swap: If using 1,4-dioxane (prone to peroxide formation/H-transfer at high heat), switch to Toluene or t-Amyl Alcohol .
-
Base Check: Avoid NaOtBu at high temperatures (>80°C). Switch to Cs₂CO₃ or K₃PO₄ .
-
Symptom C: Regioselectivity Issues (N1-Arylation vs. C-Amidation)
Diagnosis: Anionic Competition. If the 6-azaindole N1-H is unprotected, cross-coupling may occur at the nitrogen instead of the halogenated carbon.
-
Root Cause: High temperature + Strong Base increases the acidity of the N1-H (pKa ~12-13).
-
Corrective Action:
-
Protect N1: Use SEM, Boc, or Benzyl protection.
-
Thermal Control: If protection is impossible, use LiHMDS at strictly controlled temperatures (65°C) with highly active precatalysts (e.g., Pd-G3-Buchwald) to favor C-coupling kinetically.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing temperature based on observed reaction outcomes.
Caption: Troubleshooting decision tree for thermal optimization of 6-azaindole amidation.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Amides/Lactams)
Best for: 6-azaindole halides coupled with primary amides or lactams.
| Parameter | Condition | Rationale |
| Temperature | 100°C (External oil bath) | Sufficient to overcome Pd-N(py) chelation without causing dehalogenation. |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Stable Pd(0) source. |
| Ligand | Xantphos (5.0 mol%) | Large bite angle favors reductive elimination of amides. |
| Base | Cs₂CO₃ (2.0 equiv) | Mild, soluble in dioxane, tolerates functional groups. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for Cs₂CO₃. |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular coupling over side reactions. |
Step-by-Step:
-
Charge a reaction vial with Halo-6-azaindole (1.0 equiv), Amide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).
-
Seal and purge with N₂/Ar for 5 minutes.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Place in a pre-heated block at 100°C .
-
Checkpoint: Monitor at 1 hour. If the mixture turns black and conversion stops, see Symptom A.
Protocol B: The "Sensitive" Method (Amines/Anilines)
Best for: Temperature-sensitive substrates or when using highly active precatalysts.
| Parameter | Condition | Rationale |
| Temperature | 80°C | Milder condition to prevent oxidation of anilines. |
| Catalyst | BrettPhos Pd G3 (2-5 mol%) | Rapid activation at lower temps; air-stable precatalyst. |
| Base | NaOtBu (1.5 equiv) | Strong base required for BrettPhos cycle; use only if substrate tolerates. |
| Solvent | t-Amyl Alcohol | Higher boiling point than THF, better solubility than Toluene. |
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but proceed with caution. Microwave heating is rapid but can create "hot spots" exceeding 150°C, leading to instant catalyst decomposition or polymerization of the azaindole.
-
Recommendation: Set the microwave to 110°C with "High Absorption" settings and a hold time of 30 minutes. Do not exceed 120°C.[2]
Q: Why is Xantphos preferred over triphenylphosphine (PPh3)? A: PPh3 is a monodentate ligand that binds weakly. At 100°C, the pyridine nitrogen of the 6-azaindole will displace PPh3, poisoning the palladium. Xantphos is a bidentate ligand with a wide bite angle; it chelates the Pd tightly, preventing the azaindole from interfering with the catalytic cycle.
Q: My 6-azaindole is unprotected. Can I still perform the amidation? A: It is difficult but possible. You must use a weak base (Cs₂CO₃ or K₃PO₄) to avoid deprotonating the N1 position (pKa ~13). Strong bases like NaH or NaOtBu will deprotonate N1, turning the substrate into a nucleophile that attacks the Pd-center or the coupling partner, leading to mixtures.
Mechanistic Visualization
The following diagram details the Palladium Catalytic Cycle, highlighting where temperature exerts its critical influence.
Caption: Pd-Catalytic cycle showing thermal failure points (Traps) specific to azaindoles.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3] Organic Letters, 12(20), 4438–4441.[3] [Link]
-
Parmar, D. D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2013–2022. [Link]
Sources
Technical Support Center: Resolving ¹H NMR Spectral Overlap in 1H-Pyrrolo[2,3-c]pyridine Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the common challenge of spectral overlap in the ¹H NMR of 1H-pyrrolo[2,3-c]pyridine derivatives. This bicyclic heteroaromatic scaffold is a key component in numerous pharmacologically active compounds, making unambiguous structural elucidation paramount. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you resolve complex spectra and confidently assign your proton resonances.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 1H-pyrrolo[2,3-c]pyridine derivative overlapping?
A1: The compact nature of the 1H-pyrrolo[2,3-c]pyridine ring system often results in closely spaced chemical shifts for the aromatic protons. The electron-donating pyrrole ring and the electron-withdrawing pyridine ring create a unique electronic environment where the protons on both rings can resonate in a narrow spectral window, typically between 6.5 and 8.5 ppm. Substituents on the ring system can further exacerbate this issue by inducing small, and sometimes similar, changes in the chemical shifts of adjacent protons.
Q2: I see more signals than expected in the aromatic region. What could be the cause?
A2: While impurities or residual solvents are always a possibility, the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale) can also give rise to additional signals.[1] This is particularly common if your derivative has bulky substituents that hinder free rotation around a single bond.
Q3: Can changing the NMR solvent help resolve overlapping signals?
A3: Absolutely. Changing the solvent can alter the chemical shifts of your protons due to different solute-solvent interactions.[2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to their anisotropic effects, often spreading out crowded spectral regions.[4] It is advisable to try a range of solvents with different polarities and properties.
Q4: My signals are broad, which makes resolving them difficult. What should I do?
A4: Broad signals can be caused by several factors, including poor shimming of the spectrometer, low sample solubility, or the presence of paramagnetic impurities.[3][5] If these factors have been ruled out, the broadening may be due to chemical exchange processes, such as tautomerism or slow conformational changes.[1] In such cases, variable temperature (VT) NMR experiments can be very informative.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Aromatic Signals
This guide provides a logical workflow for tackling spectral overlap in the aromatic region of your 1H-pyrrolo[2,3-c]pyridine derivatives.
Caption: Workflow for resolving overlapping ¹H NMR signals.
Guide 2: Differentiating Isomers with Suspected Spectral Overlap
When synthesizing substituted 1H-pyrrolo[2,3-c]pyridines, the formation of constitutional isomers is a common challenge. This guide outlines a strategy to confirm the structure when ¹H NMR alone is ambiguous.
Caption: Strategy for differentiating isomers with overlapping spectra.
In-Depth Protocols & Methodologies
Protocol 1: Performing a Solvent Study for Signal Dispersion
The choice of solvent can significantly impact the chemical shifts of protons, offering a simple yet powerful method for resolving overlap.[2][3]
Step-by-Step Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent such as CDCl₃ or DMSO-d₆.
-
Solvent Selection: Choose a set of deuterated solvents with varying properties. A good selection includes:
-
Aprotic, non-aromatic: Acetone-d₆, Acetonitrile-d₃
-
Aromatic: Benzene-d₆, Pyridine-d₅
-
Protic: Methanol-d₄
-
-
Sample Preparation: Prepare a fresh sample in each of the selected solvents. Ensure the concentration is as consistent as possible.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (e.g., spectral width, number of scans) for accurate comparison.
-
Analysis: Compare the spectra, paying close attention to the dispersion of the aromatic signals. Look for instances where previously overlapping multiplets are now resolved.
| Solvent | Typical Effect on Aromatic Protons | Rationale |
| CDCl₃ | Standard reference | Relatively inert, good starting point. |
| DMSO-d₆ | Can form hydrogen bonds | May differentiate protons near H-bond acceptors/donors. |
| Benzene-d₆ | Anisotropic effects | Can cause significant upfield or downfield shifts depending on proton orientation relative to the solvent's ring current.[4] |
| Methanol-d₄ | Protic, can H-bond | Similar to DMSO-d₆ but can also exchange with labile protons. |
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
If signal broadening or an unexpected number of signals suggest a dynamic process like rotamer interconversion, VT NMR can be invaluable.[1][6]
Step-by-Step Methodology:
-
Initial Spectrum: Obtain a high-quality ¹H NMR spectrum at ambient temperature (e.g., 25 °C).
-
Temperature Increments:
-
Heating: Increase the temperature in increments of 10-20 °C, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature.[7] Acquire a spectrum at each step. Continue until the signals of interest coalesce or sharpen significantly. Be mindful of the solvent's boiling point.[7]
-
Cooling: If you suspect you are above the coalescence temperature, decrease the temperature in similar increments. This may resolve a single broad peak into two or more distinct signals.
-
-
Data Analysis: Observe the changes in the spectra as a function of temperature. The coalescence of two peaks into one broad signal, which then sharpens at higher temperatures, is indicative of a dynamic process that is fast on the NMR timescale at elevated temperatures.[6]
Protocol 3: Utilizing Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the pyridine nitrogen in the 1H-pyrrolo[2,3-c]pyridine core.[8][9] This induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[9]
Step-by-Step Methodology:
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound in a dry, aprotic solvent like CDCl₃.
-
LSR Selection: Choose an appropriate LSR. Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts, while Pr(fod)₃ and Pr(dpm)₃ cause upfield shifts.[10][11]
-
Titration: Add a small, known amount of the LSR to your NMR tube (e.g., 0.1 molar equivalents). Acquire a spectrum.
-
Incremental Addition: Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired spectral resolution is achieved.
-
Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. Protons closer to the binding site will show the largest induced shifts.
Caution: LSRs can cause significant line broadening, so use them judiciously.[5]
Protocol 4: Advanced 2D NMR Techniques for Unambiguous Assignments
When overlap is severe, 2D NMR is the most robust solution.[12][13] These experiments reveal correlations between nuclei, allowing you to trace out the spin systems and definitively assign each signal.
Key 2D NMR Experiments:
| Experiment | Information Provided | Application for 1H-Pyrrolo[2,3-c]pyridines |
| ¹H-¹H COSY | Shows correlations between protons that are J-coupled (typically through 2-3 bonds).[14][15] | Identifies adjacent protons on the same ring (e.g., H4-H5, H5-H6 on the pyridine ring). |
| ¹H-¹³C HSQC | Correlates each proton to the carbon it is directly attached to.[13][15] | Assigns the protonated carbons of the scaffold. |
| ¹H-¹³C HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][14] | Crucial for identifying connectivity across quaternary carbons and between the two rings of the core. This can help differentiate isomers. |
| ¹H-¹H NOESY | Reveals correlations between protons that are close in space (< 5 Å), regardless of bonding.[12] | Can confirm through-space proximity between protons on different parts of the molecule, aiding in stereochemical and conformational analysis. |
Experimental Workflow:
-
Acquire a high-resolution 1D ¹H spectrum.
-
Run a ¹H-¹H COSY to establish the proton-proton coupling networks within the pyrrole and pyridine rings.
-
Acquire a ¹H-¹³C HSQC to link each proton to its directly attached carbon.
-
Run a ¹H-¹³C HMBC to establish long-range connectivities. This is often the key experiment for piecing together the entire structure and differentiating isomers.
By systematically applying these troubleshooting guides and experimental protocols, you can effectively resolve spectral overlap and achieve unambiguous structural characterization of your 1H-pyrrolo[2,3-c]pyridine derivatives.
References
- Vertex AI Search. (n.d.). Types of 2D NMR.
- Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
- University of Regensburg. (n.d.). Chemical shifts.
- Kasprzyk, T., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- EPFL. (n.d.). 2D NMR.
- Sheffield Hallam University Research Archive. (2021, April 26). NMR study of lanthanide shift reagents.
- e-PG Pathshala. (n.d.). ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra.
- OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
- Saini, M. (n.d.). Lanthanide shift reagents in nmr. Slideshare.
- Journal of Chemical Education. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex ¹H NMR Spectra of 1H-Indol-3-ol Derivatives.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- University of Oxford. (n.d.). Variable Temperature NMR Experiments.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
- Scribd. (n.d.). Lanthanide Shift Reagents in NMR.
- Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
- University of Michigan. (n.d.). Variable temperature NMR.
- Bruker. (n.d.). 2D NMR A correlation map between two NMR parameters.
- BenchChem. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
- University of Alberta. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- BLD Pharm. (n.d.). 271-29-4|1H-Pyrrolo[2,3-c]pyridine.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem.
- SpringerOpen. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools.
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview.
- Analytical Chemistry. (2024, December 18). Transcending Resolution Limits in HPLC and Diffusion NMR.
- SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR.
- NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. WebBook.
- NMR Solutions. (n.d.). NMR chromatography.
- Chemistry LibreTexts. (2023, August 9). 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine AldrichCPR.
- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- Indonesian Journal of Science & Technology. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. 2D NMR [chem.ch.huji.ac.il]
- 13. epfl.ch [epfl.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide Purification
This guide serves as a specialized technical support resource for the purification and handling of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (a 6-azaindole derivative). It is designed for medicinal chemists and process scientists encountering purity challenges during synthesis.
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Protocol Optimization
Introduction & Compound Profile
The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly known as 6-azaindole ) is a privileged structure in kinase and PARP inhibitor discovery due to its ability to mimic the purine core of ATP. The 7-carboxamide derivative presents unique purification challenges due to the amphoteric nature of the azaindole core (basic pyridine N, acidic pyrrole NH) and the hydrogen-bonding potential of the primary amide.
Key Physicochemical Properties:
-
Core Basicity (N6): pKa ~4.5–5.5 (Protonatable by mineral acids).[1]
-
Pyrrole Acidity (N1-H): pKa ~15–16 (Deprotonatable by strong bases).
-
Solubility: Moderate in polar aprotic solvents (DMSO, DMF, THF); low in non-polar solvents (Hexanes, Toluene); pH-dependent aqueous solubility.[1]
Troubleshooting Guide (Q&A)
Issue 1: Presence of Carboxylic Acid Impurity (Hydrolysis Product)
User Report: “I see a persistent impurity at R_f ~0.1 (DCM/MeOH) that corresponds to the 7-carboxylic acid mass. It co-elutes with my amide product.”
Diagnosis: The 7-carboxamide moiety can hydrolyze to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid under acidic or basic conditions, or during prolonged storage in wet solvents. The acid is highly polar and difficult to separate via standard silica chromatography.
Solution: The "Reverse" Acid-Base Extraction Since the 6-azaindole core is basic, we can exploit pH manipulation to separate the acidic impurity from the basic product.
-
Step 1 (Solubilization): Dissolve the crude mixture in Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DCM if possible (emulsion risk).[1]
-
Step 2 (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (2x).[1]
-
Step 3 (Validation): Check the aqueous layer by TLC. It should contain the baseline impurity.
-
Step 4 (Recovery): Dry the organic layer over Na₂SO₄ and concentrate.
Critical Note: Do not use strong base (NaOH) for the wash, as it may deprotonate the pyrrole N-H (pKa ~15), drawing the product into the aqueous phase or initiating further amide hydrolysis.[1]
Issue 2: Palladium Residues from Cross-Coupling
User Report: “The product is grey/brown after column chromatography. ICP-MS shows 500+ ppm Palladium.”
Diagnosis: 6-azaindoles are excellent ligands for transition metals. Palladium coordinates tightly to the N6 (pyridine) and N1 (pyrrole) nitrogens, resisting removal by standard chromatography.[1]
Solution: Chelation Chromatography & Scavengers Standard silica is insufficient. You must introduce a competing ligand.
-
Solid-Supported Scavengers (Recommended):
-
Chelating Mobile Phase (Alternative):
-
If scavengers are unavailable, run a silica column using DCM/MeOH containing 1% Triethylamine (TEA) .[1] The amine modifier competes with the azaindole for Pd binding sites, reducing streaking and metal carryover.
-
Issue 3: Regioisomer Contamination
User Report: “I suspect I have the 4-azaindole isomer (1H-pyrrolo[3,2-c]pyridine) contaminating my 6-azaindole batch.”
Diagnosis: Syntheses starting from nitropyridines (e.g., Bartoli or vinyl Grignard routes) often yield regioisomeric mixtures if the starting material substitution allows attack at multiple positions.[1] These isomers have identical mass and very similar polarity.
Solution: Recrystallization vs. Chromatography Chromatography is rarely effective for separating 4- and 6-azaindole isomers. Recrystallization is the primary purification vector.
-
Solvent System: Acetonitrile (ACN) or Ethanol/Water (9:1) .[1]
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (minimal volume).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then 4°C.
-
Detailed Protocols
Protocol A: Optimized Flash Chromatography
Because the 6-azaindole core is basic, it interacts strongly with acidic silanols on silica gel, causing peak tailing (streaking).[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | High-performance Silica (15–40 µm) | Standard silica is acceptable if modified. |
| Mobile Phase A | Dichloromethane (DCM) | Weak solvent.[1] |
| Mobile Phase B | 10:1 Methanol : Ammonium Hydroxide (NH₄OH) | Critical: Pre-mix MeOH with NH₄OH.[1] The ammonia deactivates silica silanols. |
| Gradient | 0% to 10% B over 20 CV | Shallow gradient prevents co-elution of polar impurities. |
| Loading | Solid load on Celite or liquid load in DCM/MeOH | Avoid DMF/DMSO loading (causes band broadening).[1] |
Protocol B: The "Acid-Base Switch" (Purification of Crude)
Use this when the product is contaminated with non-basic impurities (phenols, neutrals, non-basic starting materials).[1]
DOT Diagram: Acid-Base Switch Workflow
Caption: Workflow for isolating basic 6-azaindole carboxamide from non-basic impurities using pH switching.
Quantitative Data: Solubility & Solvent Systems
Table 1: Solubility Profile of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Data estimated based on structural analogs [1, 2])
| Solvent | Solubility (RT) | Application |
| Water (pH 7) | < 0.1 mg/mL | Poor; product precipitates. |
| Water (pH 2) | > 10 mg/mL | Good; forms soluble cation (protonated N6).[1] |
| Methanol | Moderate (10-20 mg/mL) | Good for transfer and loading. |
| Ethyl Acetate | Low-Moderate | Good for extraction; poor for recrystallization alone. |
| DMSO | High (> 50 mg/mL) | Stock solutions for assays.[1] |
| DCM | Low | Avoid for primary solubilization of solids. |
Table 2: Recommended TLC Solvent Systems
| System | Ratio (v/v) | R_f (Approx) | Notes |
| DCM : MeOH | 95 : 5 | 0.30 | Standard check. |
| DCM : MeOH : NH₄OH | 90 : 9 : 1 | 0.45 | Best for purity check. Reduces tailing. |
| EtOAc : Hexane | 100 : 0 | 0.10 | Product is too polar for high hexane systems. |
References
-
Vertex Pharmaceuticals. (2012).[1] Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
PharmaBlock. (2022).[1] Azaindoles in Medicinal Chemistry: Solubility and Physicochemical Properties. PharmaBlock White Paper.
-
BenchChem. (2025).[1][5][6] Technical Support Center: Purification of Carboxylic Acids from Carbonylation. [1]
-
American Chemical Society. (2013).[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. Journal of Medicinal Chemistry. [1]
-
Thieme Connect. (2018).[1][2] Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Spectroscopic Guide: 1H-NMR Analysis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide
This guide provides an in-depth spectroscopic analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide , a critical scaffold in medicinal chemistry (e.g., mGluR5 antagonists). It objectively compares the analysis of this specific isomer against its common regioisomeric alternatives, focusing on definitive differentiation strategies.
Executive Summary & Application Context
1H-pyrrolo[2,3-c]pyridine-7-carboxamide (also known as a 6-azaindole-7-carboxamide derivative) is a privileged pharmacophore in drug discovery, particularly for allosteric modulators of G-protein coupled receptors (GPCRs) like mGluR5.[1][2]
In synthetic workflows, this scaffold is frequently generated alongside or confused with its regioisomers, most notably 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (7-azaindole derivative). Distinguishing these isomers is critical because they possess identical molecular weights (MS cannot differentiate) and similar polarities.
This guide establishes a self-validating NMR protocol to unambiguously identify the 2,3-c isomer using spin-spin coupling constants (
Structural Definition & Spin System
To interpret the spectrum accurately, one must understand the specific numbering and electronic environment of the 6-azaindole core.
-
Core Scaffold: 1H-pyrrolo[2,3-c]pyridine (Nitrogen at position 6).[3]
-
Substituent: Carboxamide (-CONH
) at position 7. -
Key Protons:
-
Pyrrole Ring: H2, H3, NH(1).
-
Pyridine Ring: H4, H5. (Note: H7 is substituted).
-
Amide: NH
, NH .
-
Comparative Structural Topology
The primary "Alternative" encountered in R&D is the 7-azaindole isomer.
| Feature | Product: 1H-pyrrolo[2,3-c]pyridine-7-carboxamide | Alternative: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
| Core Name | 6-Azaindole | 7-Azaindole |
| Pyridine N Position | Position 6 | Position 7 |
| Proton Vicinity | H4 and H5 are adjacent (Ortho) | H4 and H6 are separated by C5 (Meta) |
| Key Coupling |
Experimental Protocol
This protocol ensures the resolution of exchangeable protons (amide/pyrrole NH), which are often diagnostic.
Method A: Standard Characterization
-
Solvent: DMSO-d
(99.9% D).-
Reasoning: Chloroform (CDCl
) often causes broadening or loss of amide/pyrrole signals due to exchange or poor solubility. DMSO-d stabilizes these protons via hydrogen bonding, appearing as sharp distinct singlets/doublets.
-
-
Concentration: 5–10 mg in 0.6 mL.
-
Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Scans: 16–64.
-
Method B: Validation (D O Shake)
-
Procedure: Add 1-2 drops of D
O to the DMSO-d sample and re-acquire. -
Expected Result: Disappearance of signals at
ppm (Pyrrole NH) and 7.0–8.5 ppm (Amide NH ). This confirms the assignment of exchangeable protons.
Comparative Analysis: Identification Logic
Workflow Diagram
The following decision tree illustrates the logic for distinguishing the product from its 7-azaindole alternative.
Figure 1: Logic flow for distinguishing the 2,3-c isomer (Product) from the 2,3-b isomer (Alternative) based on aromatic coupling constants.
Detailed Spectral Comparison
The table below contrasts the specific spectral fingerprints of the product versus the alternative.
| Signal Assignment | Product (2,3-c) | Alternative (2,3-b) | Differentiation Factor |
| Pyrrole NH | ~11.8 - 12.0 (br s) | ~11.5 - 11.8 (br s) | Non-diagnostic (similar range). |
| Pyridine H-Alpha | H5: ~8.2 - 8.5 (d) | H6: ~8.3 - 8.5 (d) | Chemical shift is similar, but multiplicity differs . |
| Pyridine H-Beta | H4: ~7.6 - 7.8 (d) | H4: ~8.0 - 8.2 (d) | H4 in 2,3-b is often more downfield due to deshielding by C=O at C5. |
| Coupling ( | CRITICAL: Ortho vs. Meta coupling. | ||
| Amide NH | Two broad singlets (7.5, 8.1) | Two broad singlets (7.4, 8.[4]0) | Restricted rotation makes these distinct in DMSO. |
Mechanistic Insight:
In the Product (2,3-c) , H4 and H5 are on adjacent carbons (C4, C5). The
Representative Data & Assignment Table
Data based on 4-substituted-1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives in DMSO-d
| Position | Multiplicity | Assignment Logic | ||
| NH (1) | 11.90 | s (broad) | - | Exchangeable pyrrole proton. Downfield due to aromaticity. |
| H-5 | 8.69 | d | 5.6 | |
| H-4 | 7.75 | d | 5.6 | |
| H-2 | 7.60 | d | 2.8 | |
| H-3 | 6.80 | d | 2.8 | |
| CONH | 8.10 | br s | - | Amide proton (trans to O). |
| CONH | 7.55 | br s | - | Amide proton (cis to O). |
Note: Chemical shifts may vary by
Advanced Verification: 2D-NMR Workflow
For regulatory submission or complex mixtures, 1D analysis may be insufficient. Use this 2D workflow to confirm connectivity.
Figure 2: 2D-NMR correlation workflow. HMBC is the "Gold Standard" for verifying the position of the Carbonyl carbon relative to the Pyridine Nitrogen.
-
COSY: Confirms H4 and H5 are coupled neighbors (Cross-peak present). In the alternative (2,3-b), H4 and H6 cross-peaks are weak or absent (meta coupling).
-
HMBC: Look for a correlation between the Amide Carbonyl carbon (~168 ppm) and the Pyridine Nitrogen environment. In the 2,3-c isomer, the Carbonyl is at C7, adjacent to N6.
References
-
Koller, M., et al. (2012). "Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-6459.[1] Link[1][6]
-
Yadav, M. R., et al. (2026). "Investigating the Landscape of C6-Azaindole Side Chain...". Journal of Medicinal Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661-667. Link
Sources
- 1. In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative LC-MS/MS Fragmentation Analysis: 6-Azaindole-7-Carboxamide vs. Structural Isomers
Executive Summary
The 6-azaindole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK inhibitors). However, the regiochemistry of the carboxamide substituent significantly alters the molecule's physicochemical properties and biological activity. Distinguishing 6-azaindole-7-carboxamide from its structural isomers (e.g., 4-, 5-, or 6-carboxamide variants) is a common analytical challenge.
This guide details the specific mass spectrometric fragmentation behavior of the 7-carboxamide isomer. Unlike its distal isomers, the 7-carboxamide exhibits a unique "Ortho Effect" —an intramolecular interaction between the amide group and the adjacent pyridine-like nitrogen (N6). This interaction drives a distinct fragmentation pathway, allowing for unambiguous identification without the need for NMR in high-throughput screening.
Mechanistic Deep Dive: The "Ortho Effect"
To interpret the MS/MS spectrum of 6-azaindole-7-carboxamide, one must understand the protonation dynamics in the gas phase.
Protonation Site
In Electrospray Ionization (ESI+), the most basic site is the pyridine-like nitrogen (N6 ) of the azaindole ring, not the amide nitrogen. The calculated proton affinity for the azaindole N6 is significantly higher than that of the amide.
The Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), the 7-isomer undergoes a specific rearrangement not seen in the 4- or 5-isomers:
-
Precursor Selection:
(typically m/z 162 for the core scaffold). -
Intramolecular Hydrogen Bonding: The protonated N6 forms a hydrogen bond with the carbonyl oxygen of the C7-amide.
-
Ammonia Loss (Neutral Loss -17 Da): The proximity of the amide
to the ring allows for a facile elimination of . This yields a stable acylium ion or a cyclized oxazinone-like cation. -
Carbon Monoxide Loss (Neutral Loss -28 Da): The resulting ion typically ejects CO to form the stable azaindolyl cation.
Contrast with Isomers:
In isomers where the amide is distant from the ring nitrogen (e.g., 4-azaindole-5-carboxamide ), the "ortho-assistance" is absent. These isomers favor the direct loss of the amide radical (
Comparative Analysis: 7-Isomer vs. Distal Isomers
The following table contrasts the expected MS/MS behavior of the 7-carboxamide against a representative distal isomer (e.g., 5-azaindole-4-carboxamide).
| Feature | 6-Azaindole-7-Carboxamide (Target) | Distal Isomer (e.g., 4-Azaindole-5-Carboxamide) | Mechanistic Reason |
| Dominant Fragment | Proximity of N6 facilitates | ||
| Secondary Fragment | Sequential loss of CO is rapid after | ||
| Ring Cleavage | Loss of HCN ( | Loss of HCN observed at high energy | Common to all azaindoles (ring destruction). |
| Diagnostic Ratio | High Ratio ( | Low Ratio ( | The 7-position stabilizes the transition state for ammonia loss. |
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the specific "Ortho-Effect" mechanism that distinguishes the 7-carboxamide.
Figure 1: The ortho-assisted fragmentation pathway specific to 6-azaindole-7-carboxamide.[1] Note the dominant loss of Ammonia driven by the N6 proximity.
Experimental Protocol (Self-Validating)
To reproduce these results and validate the isomer identity, follow this standardized LC-MS/MS workflow.
Instrumentation Setup
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation, but Triple Quad is sufficient for fragmentation pattern).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
Method Parameters[5]
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Note: Formic acid is critical to ensure protonation of the N6 nitrogen.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV).
-
Why: A stepped energy ramp ensures you capture both the labile ammonia loss (low energy) and the ring fragmentation (high energy).
-
Validation Workflow (Decision Tree)
Figure 2: Decision tree for distinguishing azaindole-carboxamide isomers based on MS2 data.
References
-
Demarque, D. P., et al. (2016). "Fragmentation of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Chemical Papers. (Discusses the general mechanism of amide fragmentation and N-CO bond cleavage). [Link]
-
Kéki, S., et al. (2001). "Mass spectrometry of analytical derivatives. Ortho and Para effects in electron ionization mass spectra." Journal of Mass Spectrometry. (Foundational text on how ortho-substitution alters fragmentation pathways). [Link]
-
NIST Mass Spectrometry Data Center. "Indole and Azaindole Fragmentation Patterns." (General reference for heterocyclic ring fragmentation, specifically HCN loss). [Link]
-
Aguiar, A., et al. (2010). "Fragmentation of plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Provides analogous data on indole ring fragmentation and hydrogen rearrangements). [Link]
Sources
A Comparative Guide to the Crystallographic Analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and its Structural Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is propelled. This guide provides a comprehensive comparative analysis of the crystallographic data of known structural analogs of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, a scaffold of significant interest in medicinal chemistry. While a crystal structure for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide itself is not publicly available, this guide will leverage existing data from closely related compounds to establish a robust, validated protocol for its future crystallographic determination.
Introduction to 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and the Importance of its Crystal Structure
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in drug discovery. The addition of a carboxamide group at the 7-position introduces a key hydrogen bond donor and acceptor moiety, enhancing its potential for specific interactions with biological targets. An unambiguous determination of its crystal structure would provide critical insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms, all of which are crucial parameters for drug development.
This guide will first present a detailed analysis of the available X-ray crystallography data for a structurally related isomer, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. This will be followed by a comparative discussion and a proposed, detailed experimental workflow for obtaining high-quality single crystals and solving the structure of the title compound.
Comparative Crystallographic Data Analysis
To provide a tangible reference for the crystallographic parameters of the pyrrolopyridine core, we will examine the published crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine .[1][2] This compound shares the same molecular formula and a similar bicyclic heteroaromatic system with our target molecule, making it a valuable comparator.
| Crystallographic Parameter | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Hypothetical) |
| Molecular Formula | C₁₂H₉N₃ | C₈H₇N₃O |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| Unit Cell Dimensions | a = 6.5529(5) Å, b = 10.0457(8) Å, c = 14.5282(11) Å | To be determined |
| α = 83.372(2)°, β = 86.697(2)°, γ = 87.427(2)° | ||
| Volume (V) | 947.69(13) ų | To be determined |
| Molecules per Unit Cell (Z) | 4 | To be determined |
| Data Collection Temp. | 295 K | Typically 100 K for improved data quality |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming centrosymmetric dimers.[1] | Expected N-H···O and N-H···N hydrogen bonds involving the carboxamide. |
Expert Insights: The triclinic crystal system of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine suggests a packing arrangement that is not highly symmetric, which is common for planar aromatic molecules with specific hydrogen bonding motifs.[1] The presence of two independent molecules in the asymmetric unit indicates subtle conformational differences or packing effects.[1] For our target compound, 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, the carboxamide group is expected to be a dominant director of the crystal packing through the formation of strong hydrogen bonds, potentially leading to a different, possibly more ordered, crystal system.
Experimental Protocols: From Synthesis to Structure Solution
The following sections detail the experimentally validated protocol for the comparator compound and a proposed, robust workflow for the target molecule. The causality behind each experimental choice is explained to ensure a self-validating and reproducible methodology.
Synthesis and Crystallization of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
The synthesis of this comparator compound was achieved through a multi-step procedure.[1] The final and crucial step for obtaining X-ray quality crystals is the recrystallization process.
Diagram of the Crystallization Workflow for the Comparator Compound:
Caption: Workflow for the crystallization of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.
Step-by-Step Protocol:
-
Purification of the Crude Product: The synthesized compound was first purified by column chromatography using a hexane/ethyl acetate solvent system.[1] This step is critical to remove any impurities that could inhibit crystal growth or be incorporated as defects in the crystal lattice.
-
Selection of Crystallization Solvents: Dichloromethane (CH₂Cl₂) was chosen as the primary solvent to dissolve the purified compound, and hexane was selected as the anti-solvent.[1] The choice of a good solvent in which the compound is freely soluble and a miscible anti-solvent in which it is poorly soluble is fundamental to the success of the slow diffusion/evaporation method.
-
Crystallization by Slow Evaporation/Vapor Diffusion: The purified compound was dissolved in a minimal amount of dichloromethane. This solution was then carefully layered with hexane.[1] This setup allows for the slow diffusion of the anti-solvent (hexane) into the solvent (dichloromethane), gradually decreasing the solubility of the compound and promoting the formation of well-ordered single crystals. The container is left at room temperature to allow for slow evaporation.
Proposed Protocol for the Synthesis and Crystallization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Based on the successful crystallization of the comparator and general principles of small molecule crystallography, the following protocol is proposed for the target compound.
Diagram of the Proposed Experimental Workflow:
Caption: Proposed workflow for the crystallographic analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Step-by-Step Protocol:
-
Synthesis and Purification: The synthesis would likely proceed via the corresponding carboxylic acid, followed by an amide coupling reaction. Thorough purification of the final product is paramount. Recrystallization from a suitable solvent system or column chromatography should be employed to achieve high purity (>99%).
-
Crystal Growth Screening: A systematic screening of crystallization conditions is the most effective approach.
-
Solvent Selection: A range of solvents should be tested, including polar aprotic solvents (e.g., DMF, DMSO, acetone) and polar protic solvents (e.g., ethanol, methanol, isopropanol), and mixtures thereof. The presence of the carboxamide group suggests that solvents capable of hydrogen bonding may be effective.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions of the compound in various solvents will be left for slow evaporation at room temperature and under refrigerated conditions.
-
Vapor Diffusion: A solution of the compound will be placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.
-
Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature will be slowly cooled to room temperature or below.
-
-
-
X-ray Data Collection:
-
A suitable single crystal will be mounted on a goniometer, typically under a stream of cold nitrogen (around 100 K) to minimize thermal motion and radiation damage.
-
Data will be collected using a modern X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
-
Structure Solution and Refinement:
-
The collected diffraction data will be processed to determine the unit cell parameters and space group.
-
The structure will be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms will be refined anisotropically, and hydrogen atoms will be placed in calculated positions and refined using a riding model.
-
Conclusion and Future Directions
While the crystal structure of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide remains to be determined, this guide provides a clear and actionable pathway for its successful crystallographic analysis. By leveraging the detailed experimental data from the closely related isomer, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, researchers are equipped with a strong starting point for method development. The proposed systematic approach to crystallization and data analysis is designed to maximize the probability of obtaining high-quality single crystals suitable for X-ray diffraction. The resulting crystal structure will undoubtedly be a valuable asset for the scientific community, enabling more precise structure-based drug design efforts targeting this important heterocyclic scaffold.
References
-
Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2013). 4-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o674. [Link]
-
Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2013). 4-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o674. [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Purity
For researchers, scientists, and professionals in drug development, the integrity of a reference standard is paramount. This guide provides an in-depth technical comparison of reference standards for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The focus is on the objective comparison of product performance through supporting experimental data and a thorough explanation of the underlying scientific principles.
The Critical Role of Purity in Research and Development
1H-pyrrolo[2,3-c]pyridine derivatives are being investigated for a variety of therapeutic applications.[1][2] The accuracy and reproducibility of these studies are directly dependent on the purity of the chemical entities used. Impurities can lead to misleading biological data, side reactions, and inaccurate structure-activity relationship (SAR) studies.[3] Therefore, a well-characterized, high-purity reference standard is not just a reagent but a foundational component of reliable scientific research.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive purity assessment of a reference standard.[4][] The following methods are considered industry standards for their robustness and ability to detect a wide range of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[][6]
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically employed for the separation of polar heterocyclic compounds.[7]
-
Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.[6]
-
Quantification: Purity is typically determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices: The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a broad range of organic molecules. Gradient elution is crucial as it allows for the separation of both polar and non-polar impurities in a single run. The use of a PDA detector provides more comprehensive data than a single-wavelength UV detector, enhancing the reliability of purity assessment.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[8][9]
Experimental Protocol:
-
Solvent: A deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or CDCl₃, is used.[8][9]
-
Internal Standard: For qNMR, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is added in a precise amount.
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Causality Behind Experimental Choices: ¹H NMR provides structural information, confirming the identity of the main component and potentially identifying impurities. qNMR is a primary analytical method that provides a direct measurement of the mass fraction of the analyte, offering a high degree of accuracy and traceability.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for identifying impurities and confirming the molecular weight of the target compound.[6][10]
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.[9]
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which aids in the elemental composition determination of the parent ion and any impurities.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The presence of other peaks may indicate impurities or fragments.
Causality Behind Experimental Choices: High-resolution mass spectrometry allows for the differentiation between compounds with the same nominal mass but different elemental compositions, which is critical for impurity identification.
Comparative Analysis of Reference Standards
To illustrate a comparative framework, let's consider three hypothetical reference standards for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide from different suppliers (Supplier A, Supplier B, and a Certified Reference Material - CRM).
| Parameter | Supplier A | Supplier B | Certified Reference Material (CRM) | Methodology |
| Purity (HPLC) | 99.2% | 99.8% | ≥ 99.9% (with uncertainty statement) | HPLC-PDA |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | 400 MHz ¹H NMR |
| Purity (qNMR) | Not provided | 99.5% (± 0.3%) | 99.92% (± 0.05%) | qNMR with certified internal standard |
| Molecular Weight (HRMS) | Conforms | Conforms | Conforms | ESI-TOF |
| Residual Solvents | < 0.1% | < 0.05% | < 0.01% | Headspace GC-MS |
| Water Content | 0.2% | 0.1% | 0.05% | Karl Fischer Titration |
| Certificate of Analysis (CoA) | Basic purity data | Detailed analytical data | Comprehensive data with uncertainty budgets | - |
Interpretation of Data:
-
Supplier A provides a product with good purity suitable for general research purposes.
-
Supplier B offers a higher purity standard with more comprehensive characterization, making it suitable for more sensitive applications like quantitative assays.
-
The Certified Reference Material (CRM) represents the highest metrological standard. Its purity is assigned with a stated uncertainty, making it ideal for use as a calibrant in analytical methods and for validating in-house reference materials.
Visualizing the Analytical Workflow
A systematic approach is crucial for the thorough evaluation of a reference standard. The following diagram illustrates a logical workflow for the purity assessment of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Caption: Decision Tree for Standard Selection.
Conclusion
The selection of a reference standard for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a critical decision that impacts the quality and reliability of research outcomes. A thorough understanding of the analytical techniques used for purity determination and a critical evaluation of the supplier's Certificate of Analysis are essential. For demanding applications, a Certified Reference Material, where available, provides the highest level of confidence. By following a systematic and scientifically sound approach to evaluating and comparing reference standards, researchers can ensure the integrity of their experimental data and accelerate the drug discovery and development process.
References
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
LookChem. (2024). 1H-Pyrrolo[2,3-c]pyridine-7-carboxaldehyde,4-fluoro-(9CI). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
AWS. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Retrieved from [Link]
-
PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. Retrieved from [Link]
-
VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
Karl-Franzens-Universität Graz. (n.d.). Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. sci-hub.box [sci-hub.box]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Technical Guide: 6-Azaindole vs. 7-Azaindole Carboxamide Scaffolds
[1][2]
Executive Summary
In kinase inhibitor design and fragment-based drug discovery (FBDD), the choice between 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is rarely arbitrary.[1] While 7-azaindole is the predominant "adenine mimic" used to target the ATP hinge region, it frequently suffers from specific metabolic liabilities and solubility ceilings.
This guide provides a head-to-head stability analysis. The verdict: 7-azaindole carboxamides often exhibit superior thermodynamic stability due to intramolecular hydrogen bonding (locking conformation), whereas 6-azaindole carboxamides frequently offer superior metabolic stability and aqueous solubility profiles by disrupting planar aggregation and avoiding specific Aldehyde Oxidase (AO) clearance pathways.[1]
Chemical Architecture & Electronic Theory
The stability divergence stems from the position of the pyridine nitrogen relative to the pyrrole NH and the carboxamide substituent.
The Intramolecular "Lock" (7-Azaindole)
In 7-azaindole-3-carboxamides, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[1] If the carboxamide is oriented correctly, the amide -NH can donate a hydrogen bond to N7.
-
Effect: Formation of a pseudo-6-membered ring.
-
Consequence: This "locks" the molecule in a planar conformation. While this improves binding affinity (entropy penalty paid pre-binding), it increases lattice energy, often reducing solubility and making the amide bond sterically less accessible to hydrolytic enzymes, thereby increasing chemical stability but potentially hurting solubility.
The Solvent Exposed Scaffold (6-Azaindole)
In 6-azaindole, the pyridine nitrogen (N6) is distal to the C3 position. No stable 6-membered intramolecular hydrogen bond can form with a C3-carboxamide.
-
Effect: The carboxamide group retains rotational freedom.
-
Consequence: Higher solvation potential (improved aqueous solubility) but potentially higher susceptibility to non-specific proteolysis due to conformational flexibility.[1] However, the N6 position alters the dipole moment, often protecting the ring system from specific metabolic oxidations that plague the 7-isomer.
Structural Visualization
The following diagram illustrates the critical intramolecular interaction differences.
Caption: Fig 1. Mechanistic basis of stability. 7-azaindoles form a stabilizing intramolecular H-bond (Green), while 6-azaindoles remain flexible (Red).[1]
Comparative Stability Data
The following data summarizes general trends observed in SAR (Structure-Activity Relationship) studies comparing these scaffolds.
| Feature | 7-Azaindole Carboxamide | 6-Azaindole Carboxamide | Mechanistic Driver |
| Chemical Hydrolysis (pH 2-10) | High | Moderate | 7-Aza intramolecular H-bond shields the carbonyl carbon from nucleophilic attack.[1] |
| Metabolic Stability (Microsomal) | Low to Moderate | High | 7-Aza is a frequent substrate for Aldehyde Oxidase (AO) at C2; 6-Aza often evades this.[1] |
| Aqueous Solubility | Low | Moderate/High | 7-Aza planarity leads to high crystal lattice energy (stacking).[1] 6-Aza dipole disrupts stacking. |
| Photostability | Moderate | Moderate | Both are susceptible to UV degradation, but N-position shifts absorption max.[1] |
Experimental Protocols
To validate these claims in your specific lead series, use the following self-validating protocols.
Protocol A: Comparative Metabolic Stability (Microsomal)
This assay determines if the "scaffold hop" from 7-aza to 6-aza improves half-life (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH Regenerating System.
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Propranolol).[1]
Workflow:
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at
min into cold Acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Protocol B: pH-Dependent Chemical Hydrolysis Stress Test
This determines the shelf-life stability of the carboxamide bond itself.
Workflow:
-
Buffers: Prepare 0.1 N HCl (pH 1.0), Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13.0).
-
Stress: Dissolve compound (50 µM) in each buffer (with 10% MeOH for solubility).
-
Timepoints: Incubate at 60°C (accelerated stability) for 0, 4, 8, and 24 hours.
-
Readout: HPLC-UV (254 nm). Quantify the Area Under Curve (AUC) of the parent peak vs. the carboxylic acid hydrolysis product.
Decision Making Workflow
Use this logic flow to select the correct scaffold for your drug candidate.
Caption: Fig 2. Decision tree for scaffold selection. 6-azaindole is the primary "rescue" scaffold when 7-azaindole fails PK/Solubility metrics.
References
-
Popowycz, F., et al. (2014).[1] The Azaindole Framework in the Design of Kinase Inhibitors.[2][3] MDPI Pharmaceuticals. Link[1]
-
Zhang, M., et al. (2020).[1] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of Medicinal Chemistry.[4] Link
-
Song, J.J., et al. (2002).[1] Organometallic Methods for the Synthesis of 6- and 7-Azaindoles. Chemical Society Reviews. Link(Note: Generalized link to ACS Azaindole reviews)
-
Meanwell, N.A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Stability. Chemical Research in Toxicology. Link
A Senior Application Scientist's Guide to Validating the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Structure via IR Spectroscopy
Introduction
In the landscape of modern drug discovery and development, the pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, has emerged as a privileged scaffold.[1][2] Its derivatives are pivotal in the development of kinase inhibitors and other therapeutic agents.[1][3] The synthesis of novel analogues, such as 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, demands rigorous and unambiguous structural validation. While a suite of analytical techniques is often employed for complete characterization, Infrared (IR) spectroscopy serves as an indispensable first-line tool. It offers a rapid, non-destructive, and cost-effective method to confirm the presence of key functional groups, thereby validating the molecular architecture.
This guide provides an in-depth, experience-driven comparison of IR spectroscopy against other common analytical methods for the structural elucidation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. We will delve into the theoretical underpinnings of its IR spectrum, present a detailed experimental protocol, and contextualize its utility alongside complementary techniques like NMR, Mass Spectrometry, and X-ray Crystallography.
Section 1: The Molecular Blueprint of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent vibrating components. The structure of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a fusion of three distinct chemical motifs:
-
A Pyrrole Ring: A five-membered aromatic heterocycle containing a secondary amine (N-H) group.
-
A Pyridine Ring: A six-membered aromatic heterocycle containing a tertiary amine (C=N) functionality.
-
A Primary Carboxamide Group (-CONH₂): Attached at position 7 of the pyridine ring, this group is rich in vibrational activity with its N-H, C=O, and C-N bonds.
The vibrational signature of the complete molecule is a composite of the individual stretching and bending modes of these functional groups, influenced by the overall conjugated system and intermolecular hydrogen bonding.
Section 2: IR Spectroscopy as a Primary Validation Tool
Theoretical Underpinnings: Deciphering the Vibrational Signature
Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an absorption spectrum. For 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, we can predict a series of characteristic absorption bands that serve as a molecular fingerprint. The presence of hydrogen bonding in the solid state will cause N-H and C=O stretching frequencies to shift to lower wavenumbers and broaden significantly compared to their values in a dilute, non-polar solution.[4][5]
Predictive IR Spectrum Analysis: Key Diagnostic Peaks
Based on established group frequencies, the IR spectrum of a successfully synthesized solid sample of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide should exhibit the following key features:
-
N-H Stretching Region (3500-3100 cm⁻¹): This region is often complex but highly informative. We anticipate observing multiple peaks. The primary amide (-CONH₂) group should give rise to two distinct bands corresponding to asymmetric and symmetric N-H stretching, typically found near 3350 and 3180 cm⁻¹ in solid samples due to hydrogen bonding.[4] Concurrently, the N-H group of the pyrrole ring will contribute a stretching vibration, often appearing as a broad shoulder in the 3400-3200 cm⁻¹ range.[6]
-
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The C-H bonds on both the pyridine and pyrrole rings will produce weak to medium absorptions just above 3000 cm⁻¹, a hallmark of sp² hybridized carbon-hydrogen bonds.[7]
-
Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹): The most intense and diagnostically crucial peak in the spectrum will be the amide I band, resulting from the C=O stretch of the carboxamide group. Due to resonance with the nitrogen lone pair and conjugation with the aromatic system, this peak is expected at a lower frequency than a typical ketone, generally in the 1680-1630 cm⁻¹ range for solid amides.[5][8]
-
Double Bond & Aromatic Ring Stretching Region (1650-1400 cm⁻¹): This region will contain a series of sharp to medium peaks. A strong band between 1650-1620 cm⁻¹ is expected for the N-H bending vibration of the primary amide (the Amide II band).[5] This will be superimposed on several absorptions from the C=C and C=N stretching vibrations of the fused pyrrole and pyridine rings.[9]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions, including the C-N stretch of the amide group (around 1400 cm⁻¹)[4], various C-H in-plane and out-of-plane bending modes, and skeletal vibrations of the fused ring system. While difficult to assign individually without computational analysis, the overall pattern is unique to the molecule and serves to confirm its identity against a reference spectrum.
Data Summary: Expected IR Absorption Bands
The table below summarizes the critical vibrational modes for validating the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide structure.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-CONH₂) | 3400 - 3150 (Broad, 2 bands) | Medium to Strong |
| N-H Stretch | Pyrrole Ring | 3400 - 3200 (Broad) | Medium |
| Aromatic C-H Stretch | Pyrrole & Pyridine Rings | 3100 - 3000 | Medium to Weak |
| C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) | 1680 - 1630 | Strong, Sharp |
| N-H Bend (Amide II Band) | Primary Amide (-CONH₂) | 1650 - 1620 | Strong |
| C=C and C=N Ring Stretch | Pyrrole & Pyridine Rings | 1620 - 1450 | Medium to Strong (multiple bands) |
| C-N Stretch | Primary Amide (-CONH₂) | ~1400 | Medium |
| C-H Out-of-Plane Bending | Aromatic Rings | 900 - 675 | Medium to Strong |
Section 3: Experimental Protocol for FTIR Analysis
Trustworthiness in analytical science is built on robust and reproducible protocols. The following procedure details the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method that requires minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium (typically 30-60 minutes).
-
Verify that the ATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.
-
The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorptions. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid 1H-pyrrolo[2,3-c]pyridine-7-carboxamide powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample powder from the ATR crystal using a dry, lint-free wipe, followed by a solvent wipe as described in Step 1.
-
In the software, perform an ATR correction (if applicable, based on the crystal material) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Use the peak-picking tool to label the wavenumbers of the major absorption bands for analysis and comparison with the expected values.
-
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Section 4: A Comparative Guide to Structural Validation Techniques
While IR spectroscopy is excellent for functional group identification, it is part of a larger analytical toolkit. A comprehensive validation strategy relies on the synergy of multiple techniques, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Probes the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Strengths: Unrivaled for determining the precise carbon-hydrogen framework and atom-to-atom connectivity. 2D NMR experiments (COSY, HSQC, HMBC) can definitively piece together the entire molecular structure.
-
Limitations: Less sensitive than MS, requires larger sample quantities, and can be time-consuming to acquire and interpret fully. It does not directly observe functional groups like C=O in the same way as IR.
-
Role: Definitive confirmation of the complete covalent structure.
-
-
Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio of ionized molecules, providing the exact molecular weight and fragmentation patterns.
-
Strengths: Extremely sensitive, requires minimal sample, and provides the molecular formula with high accuracy (HRMS). Fragmentation can help identify structural subunits.
-
Limitations: Does not provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished.
-
Role: Confirmation of molecular weight and elemental composition.
-
-
X-ray Crystallography:
-
Principle: Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.
-
Strengths: Provides an unambiguous, absolute determination of the molecular structure, including stereochemistry and solid-state conformation.[10][11]
-
Limitations: The absolute requirement of a high-quality single crystal, which can be challenging and time-consuming to grow.
-
Role: The "gold standard" for absolute structure proof when a suitable crystal is available.
-
Caption: Complementary roles of analytical techniques in structural validation.
Conclusion
For the validation of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide structure, Infrared (IR) spectroscopy stands as a powerful and efficient analytical technique. Its ability to rapidly confirm the presence of the critical primary amide and heterocyclic N-H functionalities provides immediate and essential feedback on the success of a synthetic route. While it cannot delineate the precise atomic connectivity in the way NMR can, or provide the absolute proof of X-ray crystallography, its value lies in its accessibility and diagnostic power. When integrated into a comprehensive workflow, IR spectroscopy is the foundational check that validates the core molecular architecture, enabling researchers to proceed with confidence to more definitive, and resource-intensive, analytical methods.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Goral, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1832. Retrieved from [Link]
-
Di Nicola, C., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1210–1215. Retrieved from [Link]
-
El-Gogary, T. M., & El-Bardan, A. A. (2013). Vibrational spectroscopic, first order hyperpolarizability and HOMO, LUMO studies of Pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spect. 57, 14031-14039. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Table]. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Nakanaga, T., et al. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Chemical Physics, 127(18), 184310. Retrieved from [Link]
-
Black, D. StC., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (15), 2364-2372. Retrieved from [Link]
-
Nakanaga, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. Retrieved from [Link]
-
Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7695. Retrieved from [Link]
-
Zhang, X., et al. (2019). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. RSC Advances, 9(4), 2097-2105. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Table]. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2015, June 12). IR frequencies in carbonyl-containing functional groups. r/chemhelp. Retrieved from [Link]
-
Hryhoriv, O. D., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 35-57. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Ram, S. (1986). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-l. Pramana, 27(1-2), 173-181. Retrieved from [Link]
-
MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(8), 441-445. Retrieved from [Link]
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541. Retrieved from [Link]
-
Ishiuchi, S., et al. (2012). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 14(37), 12896-12903. Retrieved from [Link]
-
Frank, C. W., & Rogers, L. B. (1966). The infrared spectra of some iron(II) pyridine complexes. Inorganic Chemistry, 5(4), 615-622. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. Retrieved from [Link]
-
AWS. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]
-
Asif, M. (2023). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Journal of Global Innovations in Agricultural and Social Sciences, 11(3), 224-235. Retrieved from [Link]
-
Bavane, R. G., et al. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133. Retrieved from [Link]
-
Spanish, S. A., et al. (2000). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. Tetrahedron, 56(24), 3945-3954. Retrieved from [Link]
-
Yılmaz, F., et al. (2020). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Cumhuriyet Science Journal, 41(4), 861-870. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20739-20745. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. Retrieved from [Link]
-
ResearchGate. (2025, November 6). (PDF) (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. Retrieved from [Link]
-
YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. mdpi-res.com [mdpi-res.com]
- 11. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the 6-Azaindole Scaffold: 1H-pyrrolo[2,3-c]pyridine-7-carboxamide vs. Clinical Standards
Topic: Benchmarking 1H-pyrrolo[2,3-c]pyridine-7-carboxamide against known kinase inhibitors Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical framework for evaluating 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (a 6-azaindole derivative) against established kinase inhibitors. While the industry standard for kinase inhibition—exemplified by Tofacitinib and Vemurafenib—relies heavily on the 7-azaindole (pyrrolo[2,3-d]pyrimidine or pyrrolo[2,3-b]pyridine) scaffold, the 6-azaindole core represents a strategic "scaffold hop."
This guide benchmarks your product (The 6-Azaindole) against the 7-Azaindole standard, focusing on three critical parameters: Hinge Binding Geometry , Aqueous Solubility , and Selectivity Profiling .
Part 1: Structural & Mechanistic Rationale
The Scaffold Hop: 6-Azaindole vs. 7-Azaindole
To benchmark your molecule effectively, you must understand why it behaves differently from the standard. Most FDA-approved kinase inhibitors utilize the 7-azaindole core because the Nitrogen at position 7 mimics the N-1 of purine (adenine) in ATP, forming a critical hydrogen bond with the kinase hinge region.
Your molecule, a 6-azaindole (pyrrolo[2,3-c]pyridine) , shifts this nitrogen.
-
The Reference (7-azaindole): Forms a bidentate H-bond (Donor at N1, Acceptor at N7).
-
The Product (6-azaindole-7-carboxamide): The Nitrogen is at position 6. The 7-carboxamide group provides an alternative H-bond acceptor/donor motif. This alters the vector of engagement with the hinge region, often improving selectivity by excluding kinases that strictly require the N7 interaction.
Mechanism of Action (MOA)
The primary MOA for this class is Type I (ATP-Competitive) Inhibition . However, due to the unique 7-carboxamide substitution, this scaffold has also demonstrated potential for Allosteric Modulation (notably in GPCRs like mGluR5, see Koller et al.), which necessitates rigorous off-target screening.
Signaling Pathway: JAK/STAT (Representative Target)
The following diagram illustrates the interruption of the JAK/STAT pathway, a common target for azaindole scaffolds.
Caption: Disruption of JAK-STAT signaling. The 6-azaindole inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation.
Part 2: Comparative Benchmarking Data
The following table benchmarks the theoretical performance of the 6-azaindole-7-carboxamide against a standard 7-azaindole inhibitor (e.g., Tofacitinib analog).
| Feature | Product: 6-Azaindole-7-carboxamide | Reference: 7-Azaindole (Standard) | Implication |
| Hinge Binding | Monodentate or Water-Mediated (via N6) | Bidentate (via N1 & N7) | Reference has higher intrinsic affinity; Product offers unique selectivity vectors. |
| Solubility (pH 7.4) | High (>500 µM) | Moderate (50–200 µM) | 6-azaindoles generally exhibit superior aqueous solubility due to dipole moment shifts. |
| Lipophilic Efficiency (LipE) | Moderate (3.0–5.0) | High (>5.0) | Product requires optimization of the carboxamide R-group to match Reference potency. |
| Selectivity Profile | High Specificity | Broad Spectrum (Pan-JAK) | Altered H-bond geometry reduces "off-target" binding common to adenine mimetics. |
| Primary Risk | GPCR Liability (mGluR5 activity) | Kinase Promiscuity | Critical: Product must be screened against GPCR panels early. |
Part 3: Experimental Protocols
To validate the claims above, perform the following self-validating assays.
Protocol A: TR-FRET Binding Assay (LanthaScreen)
Purpose: Determine the IC50 and Residence Time of the inhibitor.
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Eu-anti-GST Antibody (Tracer).
-
AlexaFluor® 647-labeled Kinase Tracer (ATP competitive probe).
Workflow:
-
Compound Prep: Prepare 10-point dose-response of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide in DMSO (Start at 10 µM, 3-fold dilution).
-
Enzyme Mix: Dilute Kinase (e.g., JAK2) to 5 nM in Kinase Buffer.
-
Incubation: Add 5 µL compound + 5 µL Enzyme/Antibody mix to 384-well plate. Incubate 15 min at RT.
-
Tracer Addition: Add 5 µL Tracer (Kd concentration). Incubate 60 min.
-
Detection: Read on PHERAstar (Ex: 337nm, Em: 620nm/665nm).
-
Validation: Calculate Z'-factor. A value > 0.5 confirms assay robustness.
Protocol B: Thermodynamic Solubility Assessment
Purpose: Verify the solubility advantage of the 6-azaindole scaffold.
-
Saturation: Add excess solid compound to PBS (pH 7.4).
-
Equilibrium: Shake at 25°C for 24 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane.
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
-
Benchmark: Run parallel with Tofacitinib citrate. Expect >2-fold improvement for the 6-azaindole.
Experimental Workflow Diagram
Caption: Step-by-step TR-FRET kinase binding assay workflow for IC50 determination.
Part 4: Discussion & Strategic Recommendations
The "Privileged Scaffold" Debate
The 7-azaindole is often termed a "privileged scaffold" for kinases.[1] However, this popularity leads to intellectual property (IP) crowding and selectivity issues. By utilizing the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide , you are accessing a distinct chemical space.
-
Recommendation: Focus your optimization on the 7-carboxamide substituent . This group projects into the solvent-exposed region (or the "sugar pocket" depending on binding mode), allowing you to tune physicochemical properties without disrupting the core hinge interaction.
Addressing the GPCR Liability
Literature indicates that 1H-pyrrolo[2,3-c]pyridine-7-carboxamides are potent allosteric antagonists of mGluR5 (Metabotropic Glutamate Receptor 5) [1].[2]
-
Critical Step: If your target is a kinase, you must run a counter-screen against mGluR5 early in the cascade to ensure you are not developing a "dirty" drug with CNS side effects. Conversely, if dual-activity is desired (polypharmacology), this scaffold is an ideal starting point.
References
-
Koller, M., et al. (2012).[2] "Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists."[2] Bioorganic & Medicinal Chemistry Letters.
-
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.
-
LanthaScreen™ Eu Kinase Binding Assay Standard Protocol. ThermoFisher Scientific.
Sources
Elemental analysis and purity validation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Publish Comparison Guide: Elemental Analysis & Purity Validation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Executive Summary
1H-pyrrolo[2,3-c]pyridine-7-carboxamide (a 6-azaindole derivative) represents a privileged scaffold in medicinal chemistry, particularly as an allosteric modulator for mGluR5 and a kinase inhibitor bioisostere.[1] However, its validation presents distinct challenges: high nitrogen content, potential hygroscopicity, and propensity for tautomerism.
This guide compares the two dominant validation methodologies—Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) —and provides a definitive protocol for establishing absolute purity.[1] For modern drug development, we demonstrate why qNMR is the superior "alternative" to legacy CHN methods for this specific scaffold, offering higher specificity and resistance to solvent entrapment errors.
Part 1: The Challenge of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core (6-azaindole) contains a pyridine nitrogen at position 6 and a pyrrole nitrogen at position 1.[1] The addition of a carboxamide at position 7 introduces a hydrogen bond donor/acceptor motif that significantly alters the physicochemical profile.
Key Analytical Hurdles:
-
Hygroscopicity: The amide and pyridine nitrogen can coordinate water, leading to "wet" samples that fail strict carbon % tolerances in CHN analysis.
-
Solvation: This scaffold frequently traps crystallization solvents (e.g., DMSO, Methanol) in the lattice, which mimic impurities in gravimetric assays.
-
Poor Solubility: High crystallinity often mandates the use of DMSO-d6, complicating standard LC-MS workflows due to solvent peaks.[1]
Part 2: Comparative Analysis of Validation Methods
We compare the industry standard (CHN Combustion) against the high-fidelity alternative (qNMR).[1]
Table 1: Method Performance Comparison
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Verdict for 6-Azaindoles |
| Principle | Destructive combustion; measures %C, %H, %N gases.[1] | Non-destructive; counts nuclei relative to Internal Standard (IS).[1][2] | qNMR (Direct measurement) |
| Sample Req. | 2–5 mg (High precision weighing required). | 5–10 mg (Solubilized).[1] | qNMR (Recoverable sample) |
| Specificity | Low. Cannot distinguish between analyte and impurities with similar C/N ratios (e.g., isomers).[1] | High. Resolves structural isomers and identifies specific impurities.[1] | qNMR |
| Solvent/Water | Major Failure Point. Trapped solvent/water skews results, requiring extensive drying. | Robust. Water/Solvent peaks are spectrally distinct and do not interfere with analyte integration.[1] | qNMR |
| Precision | ±0.4% (Standard tolerance). | ±0.1% (With proper IS and relaxation delay).[1] | qNMR |
| Throughput | High (Automated). | Medium (Requires manual processing/integration). | CHN (for bulk screening) |
Why qNMR is the Superior Alternative
For 1H-pyrrolo[2,3-c]pyridine-7-carboxamide , CHN analysis frequently returns "failed" results due to non-stoichiometric hydrates.[1] qNMR circumvents this by measuring the molar ratio of the analyte protons to a certified internal standard. Even if the sample contains 5% water, qNMR calculates the absolute weight % of the active pharmaceutical ingredient (API) accurately, whereas CHN would simply show a discrepancy in the Carbon % theoretical value.
Part 3: Validated Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
This protocol is self-validating through the use of T1 relaxation checks.
Reagents:
-
Analyte: ~10 mg of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (dried).[1]
-
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).[1]
-
Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .[1]
-
Selection Logic: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6, which is in a clear region for azaindoles (aromatic protons typically 6.5–8.5 ppm).[1]
-
Workflow:
-
Weighing: Accurately weigh (±0.01 mg) both the Analyte (
) and the Internal Standard ( ) into the same vial. Target a 1:1 molar ratio for optimal signal-to-noise. -
Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.[1] Transfer to a 5mm NMR tube.[1]
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Processing:
-
Phase and baseline correct manually.[1]
-
Integrate the IS peak (
) and a distinct Analyte peak ( ) (e.g., the C3-H pyrrole proton or the amide NH).
-
-
Calculation:
Where = number of protons, = Molecular Weight, = Purity of IS.[1][3][4][5]
Protocol B: UPLC-MS Purity Profiling
Used to confirm absence of regioisomers (e.g., 4-azaindole impurities).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (amide).[1]
-
Mass Spec: ESI+ mode. Look for
(approx).[1]
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating this specific scaffold, highlighting the "Fail-Safe" pathway using qNMR.
Caption: Analytical decision matrix for 6-azaindole derivatives. Note the preferred pathway (Green) via qNMR for hygroscopic amides.
Part 5: Expert Insights & Causality
Why does the "Alternative" (qNMR) outperform the "Standard" (CHN)?
-
The "Nitrogen Trap": In CHN analysis, nitrogen-rich heterocycles like 1H-pyrrolo[2,3-c]pyridine often undergo incomplete combustion, leading to low Nitrogen % readings.[1] This requires adding combustion aids (e.g.,
), which introduces handling errors. qNMR is purely solution-state and unaffected by combustion kinetics.[1] -
Regioisomer Detection: The synthesis of azaindoles often yields minor amounts of isomeric byproducts (e.g., [3,2-c] vs [2,3-c]).[1] These isomers have identical elemental composition (CHN is blind to them) and identical Mass (MS is blind).[1] However, they have distinct chemical shifts in NMR. qNMR is the only method that quantifies the correct isomer specifically.
-
Amide Instability: Primary carboxamides can slowly hydrolyze to acids if stored improperly.[1] qNMR allows you to monitor the appearance of the carboxylic acid peak (typically broad singlet >11 ppm) and quantify degradation in real-time.
References
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. [1][6]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.
-
Absolute Purity Determination of a Hygroscopic Substance Using Quantit
-
A General Method for the Prepar
Sources
- 1. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Procedural Guide for the Safe Disposal of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and Related Heterocyclic Compounds
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. As specific safety data for this novel compound is not extensively documented, this protocol is grounded in the established principles of chemical safety, the known hazard profiles of its parent heterocyclic structures (pyridine and pyrrole), and federal regulations. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Characterization: The Precautionary Principle
In the absence of a specific Safety Data Sheet (SDS) for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, a conservative approach based on analogous structures is mandatory. The compound's backbone consists of pyridine and pyrrole rings, both of which are associated with significant health and safety hazards. Therefore, 1H-pyrrolo[2,3-c]pyridine-7-carboxamide must be managed as a hazardous chemical waste.[1]
The causality here is risk mitigation; by treating the compound based on the known hazards of its constituent parts, we preemptively protect against unforeseen toxicity or reactivity. The table below summarizes the known hazards of related compounds, forming the basis for our handling and disposal protocols.
| Compound Family | Key Hazards | Representative Sources |
| Pyridine Derivatives | Flammable, Toxic (Harmful if swallowed, in contact with skin, or if inhaled), Suspected Carcinogen, Environmental Hazard.[1][2][3] | Safety Data Sheets, NCBI Toxicological Profiles |
| Pyrrole Derivatives | Flammable, Toxic if Swallowed, Causes Serious Eye Damage, Harmful if Inhaled, Skin Irritant.[4][5] | Safety Data Sheets |
| Pyrrolopyridine Analogs | Causes Skin Irritation, Causes Serious Eye Irritation, May Cause Respiratory Irritation.[6][7] | PubChem Hazard Summaries, Safety Data Sheets |
Based on this data, all waste containing 1H-pyrrolo[2,3-c]pyridine-7-carboxamide, including pure compound, solutions, and contaminated labware, is classified as hazardous waste and must not be disposed of via standard trash or sewer systems.[8][9]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any waste consolidation or disposal procedures, ensure adherence to the following PPE and handling standards. This protocol is self-validating by creating a controlled environment that minimizes exposure pathways.
-
Engineering Controls : All handling of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][8]
-
Eye and Face Protection : Wear chemical splash goggles and a face shield, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10]
-
Hand Protection : Use chemically resistant gloves (e.g., butyl rubber or nitrile, but always check manufacturer compatibility charts). Gloves must be inspected before use and disposed of as contaminated waste after handling.[10][11]
-
Protective Clothing : A fully buttoned, flame-resistant lab coat and closed-toe shoes are mandatory.[9]
Step-by-Step Disposal Protocol
This protocol follows the hazardous waste management framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Step 3.1: Waste Collection and Segregation
The foundation of safe disposal is proper collection at the point of generation, known as a Satellite Accumulation Area (SAA).[13][14]
-
Select a Compatible Container :
-
Obtain a dedicated, leak-proof waste container with a secure, screw-top cap.[2]
-
The container material must be compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for most organic solids and solutions.
-
Ensure the container is clean and free from any residues of incompatible chemicals.
-
-
Consolidate Waste :
-
Carefully transfer waste 1H-pyrrolo[2,3-c]pyridine-7-carboxamide into the designated container. This includes unused compound, reaction byproducts, and contaminated materials like gloves, weigh boats, and pipette tips.
-
For solutions, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]
-
-
Segregate Incompatibles :
Step 3.2: Waste Labeling
Proper labeling is a regulatory requirement and essential for safe handling by all personnel.[14]
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.
-
Complete the Label : The label must include the following information:
Step 3.3: On-Site Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location for waste storage prior to removal.
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][16]
-
Containment : Place the sealed waste container in a secondary containment bin to mitigate leaks or spills.[15]
-
Security : Keep the container securely capped at all times, except when adding waste.[13]
-
Inspection : The SAA should be inspected weekly for any signs of leakage or container degradation.[13]
Step 3.4: Final Disposal and Removal
Final disposal must be handled by certified professionals to ensure regulatory compliance.
-
Contact EHS : When the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department.[8]
-
Schedule Pickup : The EHS department will arrange for the waste to be collected by a licensed hazardous waste disposal vendor.
-
Disposal Method : The likely disposal method for this type of organic chemical is high-temperature incineration at a licensed chemical destruction facility, which ensures complete breakdown of the hazardous components.[1][9]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.
Caption: A flowchart of the disposal process from generation to final vendor removal.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the area and evacuate all non-essential individuals.[8]
-
Ventilate : Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area.
-
Control & Contain : If the spill is small and you are trained to handle it, don appropriate PPE. Use an inert absorbent material (e.g., sand, vermiculite) from a chemical spill kit to contain and absorb the material.[2][3]
-
Collect Waste : Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[10]
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, regardless of the spill size.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]
-
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Regulations and Guidelines Applicable to Pyridine. NCBI. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from [Link]
-
PENTA. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-b]pyridine-3-carboxamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). Safety Data Sheet - 5-AZAINDOLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 15). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Pyrrole - Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024, December 14). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.de [fishersci.de]
- 6. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. indofinechemical.com [indofinechemical.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Executive Summary: The Precautionary Approach
As researchers, we often handle heterocycles where specific toxicological data is sparse. 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (a 6-azaindole derivative) is a potent pharmacophore often used in kinase inhibitor development. While specific LD50 data for this exact isomer may be limited, structural activity relationships (SAR) with analogous azaindoles (e.g., 7-azaindole) dictate that we treat this compound as a Category 2 Irritant and a potential Sensitizer .
This guide moves beyond generic advice. It provides a self-validating safety system designed to protect against the three primary vectors of exposure: inhalation of amorphous dust , dermal absorption via solvent vehicles , and ocular mucosal contact .
Hazard Identification & Risk Profile
Before selecting PPE, we must understand the enemy. Based on the GHS classification of close structural analogs (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives), we operate under the following hazard assumptions:
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Double-gloving required during solvation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5][6][7][8][9] | Goggles are non-negotiable; safety glasses are insufficient for powder handling. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][5][6][7][9] | All solid handling must occur inside a certified fume hood. |
| Acute Tox (Oral) | H302 | Harmful if swallowed.[3][5][6][7] | Strict hygiene; no open vessels outside the hood. |
Scientific Insight: The "carboxamide" moiety increases polarity, potentially reducing volatility compared to the parent azaindole, but it also increases the potential for hydrogen bonding with biological membranes, facilitating irritation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 1/2 (BSL-1/2) chemical laboratories.
A. Respiratory Protection (The Primary Defense)
-
Standard Operation: Engineering Controls (Fume Hood) are the primary barrier. Do not rely on masks alone.
-
Action Level: If handling >100 mg of dry powder outside a hood (not recommended) or during spill cleanup.
-
Equipment: NIOSH-approved N95 or P100 particulate respirator .
-
Why: The compound is a solid at RT. The primary risk is airborne particulates during weighing.
-
B. Dermal Protection (The Barrier)
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Breakthrough Time: >480 minutes (for solid); variable for solutions (dependent on solvent).
-
Protocol: Double Gloving is required when the compound is dissolved in organic solvents (DMSO, DMF, DCM).
-
Why: DMSO (a common solvent for this compound) permeates nitrile rapidly and acts as a carrier, dragging the azaindole through the skin barrier.
-
Inner Glove: Nitrile (Standard).[7]
-
Outer Glove: Nitrile (Long-cuff) or Laminate (Silver Shield) for high-volume solvent handling.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Contraindication: Do NOT use standard safety glasses with side shields when handling the dry powder.
-
Why: Fine electrostatic powders can bypass side shields. Goggles provide a seal against airborne dust.
-
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
-
Static Control: Place an ionizing fan or anti-static gun near the balance. Azaindoles are prone to static charge, causing "fly-away" powder.
-
Containment: Perform weighing inside a chemical fume hood. If the balance is sensitive to drafts, use a powder safety enclosure or a balance shield, never turn off the hood.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Solvation & Reaction
-
Solvent Choice: When dissolving in DMSO or DMF, assume the solution is transdermal .
-
Vessel Management: All reaction vessels must be capped/sealed when moving from the balance to the reaction block.
-
Labeling: Label immediately with "Irritant" and "Azaindole Derivative".
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated Hazardous Solid Waste bin (Incineration stream).
-
Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste streams depending on the solvent.
-
Note: Do not mix with oxidizing acids (Nitric/Perchloric) as nitrogenous heterocycles can form unstable salts or undergo exothermic decomposition.
-
Visualized Safety Logic & Workflows
Figure 1: PPE Decision Logic Tree
This logic ensures you scale your protection based on the physical state of the compound.
Caption: Figure 1. Dynamic PPE selection based on the physical state of the azaindole derivative.
Figure 2: Emergency Response & Decontamination Flow
A self-validating loop for accident management.
Caption: Figure 2. Immediate response protocols for dermal, ocular, and environmental exposure.[2]
References & Authority
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine-2-carboximidamide hydrochloride (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).[10] Retrieved from
-
National Institutes of Health (NIH). (2025). Azaindole Therapeutic Agents: Pharmacological Profile. PubMed Central. Retrieved from
-
PubChem. (2025). Compound Summary: 1H-pyrrolo[2,3-c]pyridine. Retrieved from
Disclaimer: This guide is based on the structural activity relationship (SAR) of azaindole derivatives. Always consult the specific SDS provided by your chemical vendor before use.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
